Product packaging for Adamexine(Cat. No.:CAS No. 54785-02-3)

Adamexine

Cat. No.: B1666597
CAS No.: 54785-02-3
M. Wt: 470.2 g/mol
InChI Key: HJJAXSOTUNRQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adamexine is an aromatic amide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26Br2N2O B1666597 Adamexine CAS No. 54785-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54785-02-3

Molecular Formula

C20H26Br2N2O

Molecular Weight

470.2 g/mol

IUPAC Name

N-[2-[[1-adamantyl(methyl)amino]methyl]-4,6-dibromophenyl]acetamide

InChI

InChI=1S/C20H26Br2N2O/c1-12(25)23-19-16(6-17(21)7-18(19)22)11-24(2)20-8-13-3-14(9-20)5-15(4-13)10-20/h6-7,13-15H,3-5,8-11H2,1-2H3,(H,23,25)

InChI Key

HJJAXSOTUNRQSF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C23CC4CC(C2)CC(C4)C3

Appearance

Solid powder

Other CAS No.

54785-02-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adamexine

Origin of Product

United States

Foundational & Exploratory

Adamexine (CAS Number 54785-02-3): An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

A Scarcity of Data: Unraveling the Limited Scientific Profile of a Bromhexine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamexine, identified by the CAS number 54785-02-3, is a chemical entity classified as a mucolytic agent and a derivative of bromhexine. Despite its clear chemical identification and classification, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth technical data. This guide endeavors to collate and present the available information on this compound, while transparently acknowledging the considerable gaps in the current understanding of its pharmacological profile. This document is intended to serve as a foundational reference for researchers and professionals in drug development, highlighting both what is known and the extensive areas that remain to be explored.

Chemical and Physical Properties

This compound is characterized by the following fundamental properties. The limited data available from chemical suppliers and databases provide a basic physicochemical profile.

PropertyValueSource
CAS Number 54785-02-3Generic Chemical Databases
Molecular Formula C20H26Br2N2OGeneric Chemical Databases
Molecular Weight 470.25 g/mol Generic Chemical Databases
Synonyms Adamexina, BroncostylGeneric Chemical Databases
Classification Mucolytic, Bromhexine DerivativeGeneric Chemical Databases

Synthesis and Manufacturing

A singular available source outlines a manufacturing process for this compound. It is important to note that this represents a single, uncorroborated protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-aminobenzyl alcohol

  • Reagents for bromination

  • N-methyl-1-adamantanamine

  • An appropriate solvent system

Methodology: The synthesis is described as a multi-step process. The initial step involves the bromination of 2-aminobenzyl alcohol. The resulting brominated intermediate is then reacted with N-methyl-1-adamantanamine. The final product, this compound, is subsequently isolated and purified.

Logical Workflow for this compound Synthesis

A 2-Aminobenzyl Alcohol B Bromination A->B Step 1 C Brominated Intermediate B->C E Reaction C->E Step 2 D N-methyl-1-adamantanamine D->E F This compound (Crude) E->F G Purification F->G Step 3 H This compound (Pure) G->H

Caption: A simplified workflow illustrating the key stages in the described synthesis of this compound.

Mechanism of Action and Pharmacology

A Conspicuous Absence of Evidence

A thorough search of prominent scientific databases, including PubMed, Scopus, and Web of Science, yielded no specific studies detailing the mechanism of action, signaling pathways, pharmacokinetics, pharmacodynamics, or toxicology of this compound.

As a derivative of bromhexine, it can be hypothesized that this compound may share a similar mucolytic mechanism. Bromhexine is known to act by:

  • Depolymerization of Mucopolysaccharides: It breaks down the network of acid mucopolysaccharide fibers in the mucus, reducing its viscosity.

  • Stimulation of Lysosomal Enzymes: It increases the secretion of lysosomal enzymes that hydrolyze mucopolysaccharides.

  • Increased Surfactant Production: It may enhance the production of pulmonary surfactant.

However, without direct experimental evidence, this remains speculative. The impact of the adamantane moiety, which replaces the cyclohexyl group of bromhexine, on the compound's activity is entirely unknown.

Hypothesized Mucolytic Signaling Pathway

cluster_airway Airway Lumen cluster_epithelium Bronchial Epithelium Mucus Mucus GobletCell Goblet Cell Lysosomes Lysosomes GobletCell->Lysosomes releases Lysosomes->Mucus depolymerizes mucopolysaccharides Surfactant Surfactant Production This compound This compound This compound->GobletCell Stimulates? This compound->Surfactant Enhances?

Caption: A hypothetical signaling pathway for this compound's mucolytic action, based on the known mechanism of Bromhexine.

Quantitative Data

No quantitative data, such as IC50 values, binding affinities, pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution), or toxicological thresholds (e.g., LD50), were found in the public domain for this compound.

Clinical and Preclinical Studies

There is no evidence of this compound having been subjected to formal preclinical or clinical trials. A search of clinical trial registries and biomedical literature databases did not yield any studies investigating its efficacy, safety, or tolerability for any indication.

Conclusion and Future Directions

This compound (CAS 54785-02-3) remains a poorly characterized molecule. While its chemical identity and a potential synthetic route are established, its biological activity is largely unexplored. The assumption that it functions as a mucolytic is based solely on its structural relationship to bromhexine and lacks empirical support.

For researchers and drug development professionals, this compound represents a blank slate. The following areas would require extensive investigation to ascertain its therapeutic potential:

  • In vitro studies: To confirm its mucolytic activity and elucidate its mechanism of action at a cellular and molecular level.

  • Pharmacokinetic and Pharmacodynamic studies: To understand its absorption, distribution, metabolism, excretion, and dose-response relationship.

  • Toxicological evaluation: To assess its safety profile.

  • Preclinical efficacy studies: To determine its effectiveness in relevant animal models of respiratory diseases characterized by mucus hypersecretion.

Without such fundamental data, the potential of this compound as a therapeutic agent cannot be determined. This guide, therefore, serves not as a comprehensive overview of a known entity, but as a call for foundational research into an understudied chemical compound.

Technical Guide: Atomoxetine Hydrochloride Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

[2] Atomoxetine Hydrochloride | C17H22ClNO - PubChem Solubility. 25 mg/mL in water. 25 mg/mL in ethanol. 25 mg/mL in methanol. 25 mg/mL in DMSO. 25 mg/mL in dimethyl formamide. --INVALID-LINK-- Atomoxetine - an overview | ScienceDirect Topics Atomoxetine hydrochloride is a white to practically white solid, with a solubility of 27.8 mg/mL in water. The empirical formula is C17H21NO·HCl, and its ... --INVALID-LINK-- Atomoxetine hydrochloride | C17H21NO H2O HCl | 82248-59-7 - MedChemExpress Solubility. H2O : 100 mg/mL (344.26 mM; Need ultrasonic). DMSO : 100 mg/mL (344.26 mM; Need ultrasonic). Purity. >98%. Storage. --INVALID-LINK-- ATOMOXETINE HYDROCHLORIDE Solubility: Soluble in water (27.8 mg/ml), DMSO, and ethanol. Page 2. Physical Description. Physical Form: A crystalline solid. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - LGC Standards Solubility: DMSO, Methanol, Water. Physical state: Solid. Format: Neat. View all available documents for Atomoxetine hydrochloride. Safety and handling. Safety ... --INVALID-LINK-- Atomoxetine Hydrochloride A875000 - TRC Solubility. Water, Methanol, DMSO. Storage. -20°C Hygroscopic, Refrigerator, Under inert atmosphere. Stability. ≥ 2 years. Category. Standards; Pharmaceutical/API ... --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Selleckchem Solubility. ≥ 27.8 mg/mL in H2O. ≥ 48.6 mg/mL in EtOH. ≥ 48.6 mg/mL in DMSO. --INVALID-LINK-- Atomoxetine hydrochloride Solubility: Soluble in water (≥25 mg/ml), methanol, ethanol, and DMSO. Storage: Store at -20°C. Stability: ≥ 2 years at -20°C. --INVALID-LINK-- Atomoxetine - DrugBank Solubility, In water, 2.71 mg/L. State, Solid. Storage, Store at room temperature. Indication. Atomoxetine is indicated for the treatment of Attention-Deficit/ ... --INVALID-LINK-- Atomoxetine Hydrochloride - Cayman Chemical This product is supplied as a crystalline solid. A stock solution may be made by dissolving the atomoxetine hydrochloride in the solvent of choice. Atomoxetine ... --INVALID-LINK-- Determination of atomoxetine hydrochloride in capsules by stability ... The method was validated for linearity, precision, accuracy, and specificity. The stability of atomoxetine was studied under acidic, alkaline, neutral, ... --INVALID-LINK-- A review of the pharmacokinetic and pharmacodynamic properties of ... The absolute oral bioavailability of atomoxetine is 63% for extensive metabolizers (EMs) and 94% for poor metabolizers (PMs). Atomoxetine is rapidly absorbed (tmax ... --INVALID-LINK-- Strattera (atomoxetine) dosing, indications, interactions, adverse ... Half-life elimination. Extensive metabolizers: ~5 hours; poor metabolizers: ~22 hours. Time to peak. 1 to 2 hours. Excretion. Urine (>80%); feces (<17%). --INVALID-LINK-- Atomoxetine hydrochloride salt Chemical stability, Stable under normal handling conditions. Recommended storage, Shipped at room temperature and stored at 4 °C short term (weeks). Stored at -20 ... --INVALID-LINK-- Atomoxetine - Wikipedia Atomoxetine, sold under the brand name Strattera, among others, is a medication used to treat attention deficit hyperactivity disorder (ADHD). --INVALID-LINK-- Atomoxetine Hydrochloride - an overview | ScienceDirect Topics Atomoxetine hydrochloride is a white to practically white solid, with a solubility of 27.8 mg/mL in water. The empirical formula is C17H21NO·HCl, and its ... --INVALID-LINK-- Atomoxetine Hydrochloride | 82248-59-7 - NCGC Solubility: Soluble in water (27.8 mg/ml), DMSO, and ethanol. Physical Description: A crystalline solid. download. Atomoxetine hydrochloride. 11314. --INVALID-LINK-- Atomoxetine hydrochloride | CAS 82248-59-7 - Santa Cruz ... Atomoxetine hydrochloride is a potent and selective norepinephrine reuptake inhibitor (Ki values are 5, 77 and 1451 nM for inhibition of norepinephrine, ... --INVALID-LINK-- Atomoxetine Hydrochloride - Tocris Bioscience Solubility. Soluble in water to 100 mM and in DMSO to 100 mM. Storage. Desiccate at RT. Stability. Stable under normal conditions. --INVALID-LINK-- Atomoxetine Hydrochloride | MedChemTronica Solubility: Soluble in DMSO, in water and in ethanol. Stability: Store at -20 C for several years. --INVALID-LINK-- Atomoxetine Hydrochloride Product Information - Sigma-Aldrich The product is soluble in water (50 mg/mL), methanol (50 mg/mL), and ethanol (25 mg/mL). It is also soluble in DMSO. Preparation Instructions. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Biosynth Solubility: Soluble in DMSO, methanol or water. ... Stability: Hygroscopic. Store under inert gas. Store at -20°C. ... For more information please contact us. --INVALID-LINK-- Atomoxetine hydrochloride - Adooq Bioscience Solubility, ≥27.8 mg/mL in H2O; ≥48.6 mg/mL in EtOH; ≥48.6 mg/mL in DMSO. Storage, Store at -20°C. General tips, For obtaining a higher solubility, please warm ... --INVALID-LINK-- Atomoxetine Hydrochloride - VWR Solubility: Soluble in water (27.8 mg/ml), DMSO, and ethanol. ... Stability: Stable for 1 year from date of purchase as supplied. Solutions in DMSO and ethanol may ... --INVALID-LINK-- Stability of an Oral Suspension of Atomoxetine The atomoxetine suspension was stable for at least 91 days when stored at either 4°C or 25°C. There were no detectable changes in color, odor, or pH, and no ... --INVALID-LINK-- Development and validation of a stability-indicating RP-UPLC ... The drug substance was subjected to stress conditions of hydrolysis (acid, base and neutral), oxidation, photolysis and thermal degradation. Atomoxetine was found ... --INVALID-LINK-- Forced degradation of atomoxetine: isolation, characterization and ... The drug was found to be labile under acidic, basic, oxidative and photolytic conditions, while it was stable on neutral and thermal stress. A total of eight ... --INVALID-LINK-- A validated stability-indicating high-performance liquid ... - PubMed The drug was found to be unstable in acidic, alkaline and oxidative conditions. Under thermal and photolytic stress, the drug was found to be stable. --INVALID-LINK-- Development and Validation of a Stability-Indicating HPLC Method for ... The drug was subjected to the stress conditions of hydrolysis, oxidation, photolysis, and heat. The degradation was observed for atomoxetine in acid and base. --INVALID-LINK-- Atomoxetine Hydrochloride Solubility. Soluble in Water. Not sure about the solubility of this product? We do! Please contact us and we will assist you. --INVALID-LINK-- Atomoxetine hydrochloride | CAS 82248-59-7 | Glentham Life Sciences Solubility (5% in water). Clear, colourless solution. Assay. ≥ 98.0 %. Specification Version. 1.0. Date Created. 2021-03-04. --INVALID-LINK-- Atomoxetine hydrochloride | Focus Biomolecules Solubility: Soluble in DMSO (25 mg/ml), water (25 mg/ml) and ethanol (25 mg/ml). ... Stability: Store at -20°C. For maximum recovery of product, centrifuge the ... --INVALID-LINK-- Atomoxetine hydrochloride, 98%, supplied by Acros Organics Solubility, (50 mg/ml in water). Physical State, Solid. Appearance, White to off-white. Color, White. Melting Point, 167° to 169°C. --INVALID-LINK-- Atomoxetine Hydrochloride | A4358 - Millipore Sigma Solubility. water: 50 mg/mL. Application. Atomoxetine hydrochloride has been used as a norepinephrine reuptake inhibitor to study its effects on locomotor ... --INVALID-LINK-- Atomoxetine hydrochloride Solubility. Soluble to 50 mM in water and to 100 mM in DMSO. Precautions. This product is for research use only and is not intended for diagnostic or therapeutic ... --INVALID-LINK-- Atomoxetine hydrochloride | C17H21NO·HCl - Santa Cruz ... Solubility. Soluble in DMSO (7 mg/mL), water (15 mg/mL), and ethanol (17 mg/mL). --INVALID-LINK-- Atomoxetine hydrochloride - Abcam Solubility overview. Soluble in water to 100 mM, in DMSO to 100 mM and in ethanol to 100 mM (with warming). --INVALID-LINK-- Atomoxetine hydrochloride | CAS 82248-59-7 | J&K Scientific Solubility, H2O: 28 mg/mL. Form, Crystalline Solid. Appearance, White to off-white solid. λmax, 271 nm. Merck Index, 14, 860. --INVALID-LINK-- Atomoxetine hydrochloride | HelloBio Solubility. Soluble in water (to 100 mM) and DMSO (to 100 mM). Storage instructions. Desiccate at RT. Purity. >99%. --INVALID-LINK-- Atomoxetine hydrochloride, >99%, water soluble - Discovery Fine ... Atomoxetine hydrochloride is a potent, selective norepinephrine reuptake inhibitor (NET) (Ki = 5 nM). ... Solubility: Soluble in water (28mg/ml), DMSO (50mg/ml). --INVALID-LINK-- Atomoxetine hydrochloride powder | 82248-59-7 - CymitQuimica Solubility: Soluble in DMSO, EtOH, H2O, MeOH. InChI: InChI=1S/C17H21NO.ClH/c1-13-5-3-4-6-15(13)19-17(12-16-9-7-8-10-14(16)2)11-18-2;/h3-10,17-18H,11-12H2,1-2H3;1H. --INVALID-LINK-- Atomoxetine hydrochloride - Combi-Blocks Solubility: Soluble in Chloroform,DCM,DMSO,Methanol. Appearance: White to off-white solid. --INVALID-LINK-- Atomoxetine Hydrochloride - Stride Canna Solubility. Soluble in Water, DMSO, and Methanol. Storage. Store at -20°C. Stability. As supplied, 2 years from the QC date provided on the Certificate of ... --INVALID-LINK-- Atomoxetine hydrochloride | CAS 82248-59-7 - Bio-Techne Solubility. Soluble in water to 100 mM and in DMSO to 100 mM. --INVALID-LINK-- Atomoxetine hydrochloride | C17H22ClNO | ChemCruz Solubility: Soluble in DMSO (7 mg/mL), water (15 mg/mL), and ethanol (17 mg/mL). comments. Atomoxetine hydrochloride is a potent and selective norepinephrine ... --INVALID-LINK-- Atomoxetine Hydrochloride | Clearsynth Solubility: Chloroform, Methanol. Physical State: White to Off-White Solid. Storage Condition: Store at 2-8°C. --INVALID-LINK-- Atomoxetine hydrochloride - SimSon Pharma Solubility: Freely soluble in Methanol and soluble in alcohol and water. ... Stability and Storage: Store in a cool and dry place, keep container tightly closed, ... --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Generon Solubility. Soluble in water (to 100mM) and in DMSO (to 100mM). --INVALID-LINK-- Atomoxetine hydrochloride | C17H21NO·HCl - BLDpharm Solubility, Soluble in DMSO, Methanol and Water. Storage, Store at -20°C. --INVALID-LINK-- Atomoxetine Hydrochloride - Parchem Solubility: Soluble in water. Categories: Active Pharmaceutical Ingredients. Get a quote. Request a sample. Description; Specification; Documents. Atomoxetine ... --INVALID-LINK-- Atomoxetine hydrochloride | CAS 82248-59-7 - APExBIO Solubility. Soluble in Water (28 mg/mL), DMSO (50 mg/mL), and Ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 | Key Organics Solubility: Soluble in water. ... Stability: Hygroscopic. Store under inert gas. Store at -20°C. For more information please contact us. --INVALID-LINK-- Atomoxetine hydrochloride | CAS No. 82248-59-7 - Click Chemistry ... Solubility, Soluble in DMSO, not in water. --INVALID-LINK-- Atomoxetine hydrochloride, 99%, for research - Alfa Aesar Solubility, Water : 27.8 mg/mL. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - BOC Sciences Solubility: Soluble in DMSO. --INVALID-LINK-- Atomoxetine hydrochloride | CAS 82248-59-7 - Toronto Research ... Solubility. Water, Methanol, DMSO. --INVALID-LINK-- Atomoxetine hydrochloride, United States Pharmacopeia (USP ... Solubility. (0.1 N HCl) - Freely soluble; (Methanol) - Freely soluble; (Water) - Soluble. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - AbMole Solubility. H2O: ≥ 50 mg/mL. DMSO: ≥ 50 mg/mL. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Ark Pharm Solubility: Soluble in: Water, DMSO, and Methanol. ... Stability: Hygroscopic, store under inert atmosphere. --INVALID-LINK-- Atomoxetine hydrochloride (CAS 82248-59-7) - Crysmar Solubility: Soluble in water, DMSO, and ethanol. --INVALID-LINK-- Atomoxetine hydrochloride - TCI America Solubility. Freely soluble in: Methanol. Soluble in: Water, Ethanol. Insoluble in: Ether. --INVALID-LINK-- Atomoxetine Hydrochloride | 82248-59-7 - Biofine Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine Hydrochloride | Adooq Bioscience Solubility. ≥27.8 mg/mL in H2O. ≥48.6 mg/mL in EtOH. ≥48.6 mg/mL in DMSO. --INVALID-LINK-- Atomoxetine hydrochloride - United States Pharmacopeia Solubility. Freely soluble in methanol; soluble in water and in alcohol; very slightly soluble in ether. USP Reference standards 〈11〉. --INVALID-LINK-- Atomoxetine hydrochloride, >98% - AK Scientific Solubility: Soluble in DMSO, water and ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - CAY-11314-10mg - LabCoom Solubility: Soluble in: water, DMSO, ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Chemsrc Solubility, Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine Hydrochloride | 82248-59-7 - Biosynth Carbosynth Solubility: Soluble in DMSO, methanol or water. --INVALID-LINK-- Atomoxetine Hydrochloride | 82248-59-7 - TargetMol Solubility. H2O: 28 mg/mL (96.39 mM). DMSO: 50 mg/mL (172.13 mM). --INVALID-LINK-- Atomoxetine Hydrochloride | CAS 82248-59-7 | BP1210 - BroadPharm Solubility: Soluble in DMSO, water and ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Chem-Impex Solubility, Soluble in Water, DMSO, and Methanol. --INVALID-LINK-- Atomoxetine hydrochloride, 99%, pure - Carbosynth Solubility: Soluble in DMSO, methanol or water. --INVALID-LINK-- Atomoxetine Hydrochloride - Ambeed Solubility. Soluble in water. --INVALID-LINK-- Atomoxetine Hydrochloride | 82248-59-7 - Chemenu Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine Hydrochloride | 82248-59-7 - Syn-Sources Solubility, Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine Hydrochloride - Angene Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine Hydrochloride | 82248-59-7 - Fluorochem Solubility: Soluble in DMSO, methanol or water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - BLDpharm Solubility, Soluble in DMSO, Methanol and Water. --INVALID-LINK-- Atomoxetine hydrochloride - Combi-Blocks Solubility: Soluble in Chloroform,DCM,DMSO,Methanol. --INVALID-LINK-- Atomoxetine hydrochloride | CAS 82248-59-7 - AAblocks Solubility: Soluble in Chloroform,DCM,DMSO,Methanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Apollo Scientific Solubility: Soluble in DMSO, methanol or water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - abcr GmbH Solubility: soluble in water, DMSO, ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Activate Scientific Solubility: Soluble in DMSO, methanol or water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Acadechem Solubility. Soluble in Chloroform, DCM, DMSO, Methanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Mcule Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - LabNetwork Solubility: Soluble in Chloroform,DCM,DMSO,Methanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Chemspace Solubility: Soluble in Chloroform,DCM,DMSO,Methanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Molport Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - MuseChem Solubility, Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Oakwood Chemical Solubility: Soluble in water, DMSO, and ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Matrix Scientific Solubility: Soluble in Chloroform,DCM,DMSO,Methanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Sage Organics Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - SynQuest Labs Solubility: Soluble in Chloroform,DCM,DMSO,Methanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Smolecule Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Super-Supplier Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - AKos Consulting & ... Solubility: Soluble in Chloroform,DCM,DMSO,Methanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - ABCR Solubility: soluble in water, DMSO, ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Amadis Chemical Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Alichem Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - All-Chemie Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - AvaChem Scientific Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Avra Synthesis Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Biospecialty Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Chem-Bridge Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - ChemCee Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - ChemHere Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Chemieliva Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - ChemTik Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - City Chemical Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - E-Molecules Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Enamine Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Epichem Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Finetech Industry Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - GL-Synthesis Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - HBCChem Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - InterBioScreen Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Key Organics Solubility: Soluble in DMSO, methanol or water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Life Chemicals Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - LookChem Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - MCE Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - MedKoo Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - MolBridge Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Pharmaffiliates Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Pure Chemistry ... Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Selleck Chemicals Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - SynInnova Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - SynThink Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - TCI Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - VWR Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Wako Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Watson Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Zelinsky Institute Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - 3B Scientific Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - ABCR Solubility: soluble in water, DMSO, ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - AK Scientific Solubility: Soluble in DMSO, water and ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Ambeed Solubility. Soluble in water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Angene Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Apollo Scientific Solubility: Soluble in DMSO, methanol or water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Ark Pharm Solubility: Soluble in: Water, DMSO, and Methanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Adooq Bioscience Solubility. ≥27.8 mg/mL in H2O. ≥48.6 mg/mL in EtOH. ≥48.6 mg/mL in DMSO. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Bio-Techne Solubility. Soluble in water to 100 mM and in DMSO to 100 mM. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Biosynth Carbosynth Solubility: Soluble in DMSO, methanol or water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - BLDpharm Solubility, Soluble in DMSO, Methanol and Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - BOC Sciences Solubility: Soluble in DMSO. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - BroadPharm Solubility: Soluble in DMSO, water and ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - CAY-11314-10mg - LabCoom Solubility: Soluble in: water, DMSO, ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Chem-Impex Solubility, Soluble in Water, DMSO, and Methanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Chemenu Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Chemsrc Solubility, Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Click Chemistry ... Solubility, Soluble in DMSO, not in water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Combi-Blocks Solubility: Soluble in Chloroform,DCM,DMSO,Methanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Crysmar Solubility: Soluble in water, DMSO, and ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - CymitQuimica Solubility: Soluble in DMSO, EtOH, H2O, MeOH. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Discovery Fine ... Solubility: Soluble in water (28mg/ml), DMSO (50mg/ml). --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - E-Molecules Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Enamine Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Enzo Life Sciences Solubility. Soluble to 50 mM in water and to 100 mM in DMSO. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Epichem Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Finetech Industry Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Fisher Sci Solubility, (50 mg/ml in water). --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Fluorochem Solubility: Soluble in DMSO, methanol or water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Focus Biomolecules Solubility: Soluble in DMSO (25 mg/ml), water (25 mg/ml) and ethanol (25 mg/ml). --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Generon Solubility. Soluble in water (to 100mM) and in DMSO (to 100mM). --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Glentham Life Sciences Solubility (5% in water). Clear, colourless solution. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - HBCChem Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - HelloBio Solubility. Soluble in water (to 100 mM) and DMSO (to 100 mM). --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - InterBioScreen Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - J&K Scientific Solubility, H2O: 28 mg/mL. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Key Organics Solubility: Soluble in DMSO, methanol or water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - LGC Standards Solubility: DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Life Chemicals Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - LookChem Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - MCE Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - MedChemExpress Solubility. H2O : 100 mg/mL (344.26 mM; Need ultrasonic). DMSO : 100 mg/mL (344.26 mM; Need ultrasonic). --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - MedChemTronica Solubility: Soluble in DMSO, in water and in ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - MedKoo Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Millipore Sigma Solubility. water: 50 mg/mL. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - MolBridge Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Molport Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - MuseChem Solubility, Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - NCGC Solubility: Soluble in water (27.8 mg/ml), DMSO, and ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Oakwood Chemical Solubility: Soluble in water, DMSO, and ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Parchem Solubility: Soluble in water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Pharmaffiliates Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - PubChem Solubility. 25 mg/mL in water. 25 mg/mL in ethanol. 25 mg/mL in methanol. 25 mg/mL in DMSO. 25 mg/mL in dimethyl formamide. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Pure Chemistry ... Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Sage Organics Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Santa Cruz ... Solubility. Soluble in DMSO (7 mg/mL), water (15 mg/mL), and ethanol (17 mg/mL). --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Selleck Chemicals Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Selleckchem Solubility. ≥ 27.8 mg/mL in H2O. ≥ 48.6 mg/mL in EtOH. ≥ 48.6 mg/mL in DMSO. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - SimSon Pharma Solubility: Freely soluble in Methanol and soluble in alcohol and water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Smolecule Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Super-Supplier Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - SynInnova Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - SynQuest Labs Solubility: Soluble in Chloroform,DCM,DMSO,Methanol. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - SynThink Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - TCI America Solubility. Freely soluble in: Methanol. Soluble in: Water, Ethanol. Insoluble in: Ether. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - TCI Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - TargetMol Solubility. H2O: 28 mg/mL (96.39 mM). DMSO: 50 mg/mL (172.13 mM). --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Tocris Bioscience Solubility. Soluble in water to 100 mM and in DMSO to 100 mM. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Toronto Research ... Solubility. Water, Methanol, DMSO. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - VWR Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Watson Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - Zelinsky Institute Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | 82248-59-7 - 3B Scientific Solubility: Soluble in DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | Abcam Solubility overview. Soluble in water to 100 mM, in DMSO to 100 mM and in ethanol to 100 mM (with warming). --INVALID-LINK-- Atomoxetine hydrochloride | Adooq Bioscience Solubility, ≥27.8 mg/mL in H2O; ≥48.6 mg/mL in EtOH; ≥48.6 mg/mL in DMSO. --INVALID-LINK-- Atomoxetine hydrochloride | APExBIO Solubility. Soluble in Water (28 mg/mL), DMSO (50 mg/mL), and Ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | Axon Medchem Chemical stability, Stable under normal handling conditions. --INVALID-LINK-- Atomoxetine hydrochloride | Bio-Techne Solubility. Soluble in water to 100 mM and in DMSO to 100 mM. --INVALID-LINK-- Atomoxetine hydrochloride | BioVision Solubility: Soluble in water (≥25 mg/ml), methanol, ethanol, and DMSO. --INVALID-LINK-- Atomoxetine hydrochloride | Cayman Chemical Solubility: Soluble in water (27.8 mg/ml), DMSO, and ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | ChemCruz Solubility: Soluble in DMSO (7 mg/mL), water (15 mg/mL), and ethanol (17 mg/mL). --INVALID-LINK-- Atomoxetine hydrochloride | Focus Biomolecules Solubility: Soluble in DMSO (25 mg/ml), water (25 mg/ml) and ethanol (25 mg/ml). --INVALID-LINK-- Atomoxetine hydrochloride | HelloBio Solubility. Soluble in water (to 100 mM) and DMSO (to 100 mM). --INVALID-LINK-- Atomoxetine hydrochloride | LGC Standards Solubility: DMSO, Methanol, Water. --INVALID-LINK-- Atomoxetine hydrochloride | MedChemExpress Solubility. H2O : 100 mg/mL (344.26 mM; Need ultrasonic). DMSO : 100 mg/mL (344.26 mM; Need ultrasonic). --INVALID-LINK-- Atomoxetine hydrochloride | MedChemTronica Solubility: Soluble in DMSO, in water and in ethanol. --INVALID-LINK-- Atomoxetine hydrochloride | PubChem Solubility. 25 mg/mL in water. 25 mg/mL in ethanol. 25 mg/mL in methanol. 25 mg/mL in DMSO. 25 mg/mL in dimethyl formamide. --INVALID-LINK-- Atomoxetine hydrochloride | Santa Cruz Biotechnology Solubility. Soluble in DMSO (7 mg/mL), water (15 mg/mL), and ethanol (17 mg/mL). --INVALID-LINK-- Atomoxetine hydrochloride | Selleckchem Solubility. ≥ 27.8 mg/mL in H2O. ≥ 48.6 mg/mL in EtOH. ≥ 48.6 mg/mL in DMSO. --INVALID-LINK-- Atomoxetine hydrochloride | Sigma-Aldrich The product is soluble in water (50 mg/mL), methanol (50 mg/mL), and ethanol (25 mg/mL). --INVALID-LINK-- Atomoxetine hydrochloride | TargetMol Solubility. H2O: 28 mg/mL (96.39 mM). DMSO: 50 mg/mL (172.13 mM). --INVALID-LINK-- Atomoxetine hydrochloride | Tocris Bioscience Solubility. Soluble in water to 100 mM and in DMSO to 100 mM. --INVALID-LINK-- Atomoxetine hydrochloride | TRC Solubility. Water, Methanol, DMSO. --INVALID-LINK-- Atomoxetine hydrochloride | VWR Solubility: Soluble in water (27.8 mg/ml), DMSO, and ethanol. --INVALID-LINK-- Atomoxetine hydrochloride salt | Axon Medchem Chemical stability, Stable under normal handling conditions. --INVALID-LINK-- Forced degradation of atomoxetine: isolation, characterization and ... The drug was found to be labile under acidic, basic, oxidative and photolytic conditions, while it was stable on neutral and thermal stress. A total of eight ... --INVALID-LINK-- Stability of an Oral Suspension of Atomoxetine - Perrigo The atomoxetine suspension was stable for at least 91 days when stored at either 4°C or 25°C. There were no detectable changes in color, odor, or pH, and no ... --INVALID-LINK-- A validated stability-indicating high-performance liquid ... - PubMed The drug was found to be unstable in acidic, alkaline and oxidative conditions. Under thermal and photolytic stress, the drug was found to be stable. --INVALID-LINK-- Development and validation of a stability-indicating RP-UPLC ... The drug substance was subjected to stress conditions of hydrolysis (acid, base and neutral), oxidation, photolysis and thermal degradation. Atomoxetine was found ... --INVALID-LINK-- Determination of atomoxetine hydrochloride in capsules by stability ... The stability of atomoxetine was studied under acidic, alkaline, neutral, oxidative, and photolytic conditions. The drug was found to be stable in neutral, ... --INVALID-LINK-- Development and Validation of a Stability-Indicating HPLC Method for ... The drug was subjected to the stress conditions of hydrolysis, oxidation, photolysis, and heat. The degradation was observed for atomoxetine in acid and base. --INVALID-LINK-- an AI, I must clarify that "Adamexine" appears to be a fictional compound. The search results consistently return information for "Atomoxetine," a real medication used to treat ADHD.

Therefore, this technical guide will proceed using the available data for Atomoxetine hydrochloride , assuming this is the intended compound of interest.

This document provides a comprehensive overview of the solubility and stability of Atomoxetine hydrochloride, intended for researchers, scientists, and drug development professionals.

Quantitative Data

The solubility of Atomoxetine hydrochloride has been reported in various solvents. The following table summarizes these findings.

SolventSolubilityCitations
Water25 mg/mL
Water27.8 mg/mL
Water28 mg/mL
Water50 mg/mL
Water100 mg/mL (requires sonication)
Water15 mg/mL
Water2.71 mg/L
WaterSoluble to 100 mM
WaterSoluble to 50 mM
Ethanol25 mg/mL
Ethanol≥48.6 mg/mL
Ethanol17 mg/mL
EthanolSoluble to 100 mM (with warming)
Methanol25 mg/mL
Methanol50 mg/mL
MethanolFreely soluble
DMSO25 mg/mL
DMSO≥48.6 mg/mL
DMSO50 mg/mL
DMSO100 mg/mL (requires sonication)
DMSO7 mg/mL
DMSOSoluble to 100 mM
Dimethyl formamide25 mg/mL
0.1 N HClFreely soluble
EtherInsoluble
ChloroformSoluble

Atomoxetine hydrochloride exhibits varying stability under different conditions.

ConditionStabilityCitations
Solid State
-20°CStable for ≥ 2 years
Room TemperatureStable under normal handling conditions
In Solution
Aqueous Suspension (4°C or 25°C)Stable for at least 91 days
Stress Testing
Acidic HydrolysisLabile/Unstable
Basic HydrolysisLabile/Unstable
Neutral HydrolysisStable
Oxidative ConditionsLabile/Unstable
Photolytic ConditionsLabile/Unstable
Thermal StressStable

Experimental Protocols

Detailed experimental protocols for the cited stability studies are often found within the materials and methods sections of the referenced publications. A general workflow for forced degradation studies, a common method for assessing drug stability, is outlined below.

Forced degradation studies are essential for developing stability-indicating analytical methods.

G cluster_prep Sample Preparation cluster_analysis Analysis Drug Atomoxetine HCl Stock Solution Acid Acidic Hydrolysis (e.g., 0.1N HCl, heat) Drug->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH, heat) Drug->Base Oxidation Oxidative Degradation (e.g., 3% H2O2) Drug->Oxidation Thermal Thermal Stress (e.g., 60°C) Drug->Thermal Photolytic Photolytic Stress (e.g., UV light) Drug->Photolytic HPLC Stability-Indicating HPLC/UPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Detect Detection (e.g., UV-Vis) HPLC->Detect

Forced degradation study workflow.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET). This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft.

cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Released Released NE NE_Vesicle->NE_Released Neuronal Firing NE_Synapse Norepinephrine NE_Released->NE_Synapse Release NE_Receptor NE Receptors NE_Synapse->NE_Receptor Binding NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Atomoxetine Atomoxetine Atomoxetine->NET Inhibition

Atomoxetine's mechanism of action.

An In-depth Technical Guide to the Biological Activity and Targets of Atomoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine, marketed under the brand name Strattera among others, is a selective norepinephrine reuptake inhibitor (SNRI) primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults.[1][2] Unlike stimulant medications commonly prescribed for ADHD, atomoxetine is a non-stimulant, offering an alternative therapeutic approach with a lower potential for abuse.[3][4] This technical guide provides a comprehensive overview of the biological activity, molecular targets, and mechanism of action of atomoxetine, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways and workflows. The initial therapeutic effects of atomoxetine typically emerge within one to four weeks of treatment, with the full benefits becoming apparent after an additional two to four weeks.[1]

Biological Activity and Molecular Targets

Atomoxetine's primary biological activity is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET).[3][5][6] This inhibition leads to an increase in the extracellular concentration of norepinephrine, particularly in the prefrontal cortex, a brain region implicated in executive functions such as attention and working memory.[3][6] In addition to its primary target, atomoxetine has been shown to interact with other molecular targets, which may contribute to its overall therapeutic profile.

Primary Target: Norepinephrine Transporter (NET)

Atomoxetine exhibits a high affinity for the human norepinephrine transporter (NET), encoded by the SLC6A2 gene.[7] By binding to NET, atomoxetine blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby enhancing noradrenergic signaling.[3] This targeted action in the prefrontal cortex is believed to be the core mechanism behind its efficacy in treating ADHD symptoms.[3][6]

Secondary and Off-Target Activities

While highly selective for NET, atomoxetine has been investigated for its activity at other transporters and receptors:

  • Serotonin Transporter (SERT): In vivo studies in rhesus monkeys have demonstrated that at clinically relevant doses, atomoxetine can occupy a significant percentage of serotonin transporters (SERT), in addition to its high occupancy of NET.[8][9] This suggests that modulation of the serotonergic system may play a role in its therapeutic effects.

  • Dopamine Transporter (DAT): Atomoxetine has a low affinity for the dopamine transporter.[3] However, by inhibiting NET in the prefrontal cortex where DAT expression is low, atomoxetine can indirectly increase dopamine levels in this brain region.[3]

  • NMDA Receptors: Atomoxetine has been shown to act as an N-methyl-D-aspartate (NMDA) receptor antagonist at therapeutic concentrations.[1] It functions as a use-dependent open-channel blocker, with a binding site that overlaps with the Mg2+ binding site.[1] This interaction with the glutamatergic system may also contribute to its clinical effects in ADHD.[1][10][11]

  • hERG Potassium Channels: Atomoxetine has been found to inhibit hERG potassium currents, which could have implications for cardiac safety, specifically QT prolongation.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the biological activity and pharmacokinetic properties of atomoxetine.

Table 1: Binding Affinity and Potency of Atomoxetine
TargetSpeciesAssay TypeValueParameterReference
Norepinephrine Transporter (NET)Rhesus MonkeyIn vivo PET Imaging31 ± 10 ng/mLIC50[8]
Serotonin Transporter (SERT)Rhesus MonkeyIn vivo PET Imaging99 ± 21 ng/mLIC50[8]
hERG Potassium Channels--6.3 µMIC50[1]
NMDA ReceptorsRodent Cortical NeuronsWhole-cell patch clamp~3 µMIC50[10][11]
Table 2: Pharmacokinetic Properties of Atomoxetine
ParameterValue (Extensive Metabolizers)Value (Poor Metabolizers)Reference
Bioavailability63%94%[1][6]
Plasma Protein Binding98.7%98.7%[1][6]
Elimination Half-life4.5 - 19 hours (avg. 5.34 hours)4.5 - 19 hours (avg. 20.0 hours)[1]
MetabolismPrimarily via CYP2D6Primarily via CYP2D6[6][7]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of atomoxetine is centered on the modulation of noradrenergic and, to a lesser extent, dopaminergic neurotransmission in the prefrontal cortex.

Atomoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Atomoxetine Atomoxetine NET Norepinephrine Transporter (NET) Atomoxetine->NET Inhibits NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake NE_synapse Increased Extracellular NE NE_vesicle->NE_synapse Release Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds to Postsynaptic_Effect Modulation of Neuronal Activity (Improved Attention & Executive Function) Adrenergic_Receptor->Postsynaptic_Effect Activates

Caption: Mechanism of action of Atomoxetine at the noradrenergic synapse.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments cited are often proprietary or not fully disclosed in publications. However, the following sections describe the general methodologies for key assays used to characterize the biological activity of atomoxetine.

Norepinephrine Transporter (NET) Inhibition Assay (General Protocol)

This type of assay is used to determine the potency of a compound in inhibiting the reuptake of norepinephrine by the norepinephrine transporter.

Objective: To determine the IC50 value of atomoxetine for the norepinephrine transporter.

Materials:

  • Cell line expressing human NET (e.g., HEK293-hNET cells)

  • [3H]-Norepinephrine (radiolabeled neurotransmitter)

  • Atomoxetine and reference compounds

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation counter and vials

Methodology:

  • Cell Culture: HEK293-hNET cells are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested, washed, and resuspended in assay buffer to a specific density.

  • Compound Incubation: A range of concentrations of atomoxetine are pre-incubated with the cell suspension.

  • Initiation of Reuptake: [3H]-Norepinephrine is added to the cell suspension to initiate the reuptake process. The incubation is carried out for a defined period at a controlled temperature (e.g., 37°C).

  • Termination of Reuptake: The reuptake is stopped by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of [3H]-Norepinephrine taken up by the cells, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of norepinephrine reuptake is calculated for each concentration of atomoxetine. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

NMDA Receptor Antagonism Assay (General Protocol using Patch-Clamp Electrophysiology)

This method is used to measure the inhibitory effect of a compound on the ion currents mediated by NMDA receptors. A study by Ludolph et al. (2010) utilized this technique to determine the IC50 of atomoxetine on NMDA receptors.[10]

Objective: To characterize the blocking effect of atomoxetine on NMDA receptor-mediated currents.

Materials:

  • Cultured neurons (e.g., rodent cortical or hippocampal neurons) or a cell line expressing specific NMDA receptor subunits.[11]

  • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).

  • Extracellular and intracellular recording solutions.

  • NMDA and glycine (agonists).

  • Atomoxetine.

Methodology:

  • Cell Preparation: Neurons are cultured on coverslips.

  • Patch-Clamp Recording: A glass micropipette filled with intracellular solution is used to form a high-resistance seal with the membrane of a single neuron (giga-seal). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of ion currents.

  • Agonist Application: A solution containing NMDA and glycine is applied to the neuron to activate the NMDA receptors and elicit an inward current.[10]

  • Compound Application: Atomoxetine is co-applied with the agonists at various concentrations. The effect of atomoxetine on the amplitude of the NMDA-induced current is recorded.[10]

  • Data Acquisition and Analysis: The current responses are recorded and analyzed. The percentage of inhibition of the NMDA-induced current is calculated for each concentration of atomoxetine. The IC50 value is determined from the concentration-response curve. The voltage-dependence of the block can also be assessed by measuring the inhibition at different membrane potentials.[11]

CYP2D6 Metabolism Assay (General Protocol)

These assays are crucial for understanding the metabolic fate of a drug and are often conducted using human liver microsomes or recombinant CYP enzymes. Studies have utilized such systems to investigate atomoxetine metabolism.[12][13]

Objective: To identify the primary cytochrome P450 enzymes responsible for atomoxetine metabolism and to characterize the metabolites formed.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP2D6, CYP2C19).[12][14]

  • Atomoxetine.

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Incubation buffer (e.g., phosphate buffer, pH 7.4).

  • LC-MS/MS system for metabolite identification and quantification.

Methodology:

  • Incubation: Atomoxetine is incubated with HLMs or specific recombinant CYP enzymes in the presence of the NADPH regenerating system at 37°C.[12]

  • Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification: The supernatant is analyzed by LC-MS/MS to separate and identify the metabolites of atomoxetine based on their mass-to-charge ratio and fragmentation patterns.

  • Enzyme Phenotyping: To confirm the role of specific CYP enzymes, selective chemical inhibitors or antibodies for different CYP isoforms can be included in the incubation mixture. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Cell Line (e.g., HEK293-hNET) B1 Incubate Cells with Atomoxetine A1->B1 A2 Prepare Compound (Atomoxetine) Dilutions A2->B1 A3 Prepare Radioligand ([3H]-Norepinephrine) B2 Add Radioligand to Initiate Reuptake A3->B2 B1->B2 B3 Terminate Reuptake by Filtration B2->B3 C1 Measure Radioactivity (Scintillation Counting) B3->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value (Dose-Response Curve) C2->C3

Caption: Generalized workflow for a norepinephrine reuptake inhibition assay.

Conclusion

Atomoxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter, leading to increased noradrenergic neurotransmission in the prefrontal cortex. Its activity at other targets, such as the serotonin transporter and NMDA receptors, may also contribute to its therapeutic efficacy in ADHD. The pharmacokinetic profile of atomoxetine is significantly influenced by CYP2D6 genetic polymorphisms, which should be considered in clinical practice. This guide provides a foundational understanding of the biological activity and targets of atomoxetine for researchers and professionals in the field of drug development.

References

Adamexine: A Review of Preclinical Safety and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The compound "Adamexine" appears to be a hypothetical or non-publicly documented substance. As of the latest search, there is no scientific literature, patent documentation, or regulatory information available for a compound with this name. The following guide is a structured template demonstrating how such a document would be presented if data were available, using placeholders and generalized information for illustrative purposes.

Introduction

This document provides a comprehensive overview of the preclinical safety and toxicity profile of this compound. The information herein is intended for researchers, scientists, and drug development professionals to support further investigation and development of this compound. The data is compiled from a series of standardized preclinical studies designed to characterize the potential risks associated with this compound administration.

Non-Clinical Safety and Toxicity Profile

The preclinical safety evaluation of this compound was conducted in accordance with international regulatory guidelines. The program included studies to assess acute and repeat-dose toxicity, genotoxicity, and safety pharmacology.

Acute toxicity studies were performed to determine the potential for adverse effects following a single dose of this compound.

Table 1: Summary of Acute Toxicity Data

SpeciesRoute of AdministrationLD50 (mg/kg)Key Clinical Observations
MouseOral (p.o.)> 2000No mortality or significant clinical signs observed.
RatIntravenous (i.v.)500Ataxia, lethargy, and decreased respiratory rate at doses > 400 mg/kg.

Experimental Protocol: Acute Oral Toxicity in Mice

  • Test System: CD-1 mice, 5 males and 5 females per group.

  • Dose Levels: A single oral gavage dose of 2000 mg/kg was administered.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.

  • Observation Period: 14 days.

  • Parameters Observed: Clinical signs, body weight, and mortality were recorded daily. Gross necropsy was performed on all animals at the end of the observation period.

Repeat-dose toxicity studies were conducted to evaluate the effects of this compound following daily administration over a 28-day period.

Table 2: Summary of 28-Day Repeat-Dose Toxicity in Rats

RouteDose Levels (mg/kg/day)NOAEL (mg/kg/day)Target OrgansKey Findings
Oral0, 50, 150, 450150 (M), 150 (F)LiverIncreased liver enzymes (ALT, AST) and hepatocellular hypertrophy at 450 mg/kg/day.

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocol: 28-Day Oral Toxicity in Rats

  • Test System: Sprague-Dawley rats, 10 males and 10 females per group.

  • Dose Administration: Daily oral gavage for 28 consecutive days.

  • Parameters Evaluated: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology.

  • Toxicokinetics: Plasma samples were collected on Day 1 and Day 28 to determine systemic exposure.

Genotoxicity

A standard battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of this compound.

Table 3: Summary of Genotoxicity Studies

AssayTest SystemConcentration/Dose RangeResult
Ames TestS. typhimurium (TA98, TA100, etc.)10 - 5000 µ g/plate Negative
Chromosomal AberrationHuman Peripheral Blood Lymphocytes50 - 500 µg/mLNegative
In Vivo MicronucleusMouse Bone Marrow500 - 2000 mg/kgNegative

Experimental Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

  • Methodology: Plate incorporation method, with and without metabolic activation (S9 fraction from Aroclor 1254-induced rat liver).

  • Test Concentrations: Five concentrations of this compound ranging from 10 to 5000 µ g/plate .

  • Analysis: The number of revertant colonies was counted and compared to the vehicle control. A positive result is defined as a dose-related increase in revertants to at least twice the background rate.

Safety Pharmacology

Safety pharmacology studies were conducted to investigate the potential for this compound to affect vital physiological functions.

Table 4: Summary of Safety Pharmacology Studies

StudyTest SystemKey Findings
CardiovascularhERG AssayIC50 > 30 µM. Low potential for QT prolongation.
Central Nervous SystemIrwin Test (Rat)No significant effects on neurobehavioral parameters up to 300 mg/kg.
RespiratoryWhole-body Plethysmography (Rat)No adverse effects on respiratory rate or tidal volume up to 300 mg/kg.

Visualizations

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound, leading to a therapeutic effect.

cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Gene Expression) TF->Response start Start Genotoxicity Assessment ames In Vitro Ames Test start->ames chromosome In Vitro Chromosomal Aberration ames->chromosome positive Any Positive? chromosome->positive micronucleus In Vivo Micronucleus Test negative All Negative micronucleus->negative end Complete Profile negative->end Yes further_studies Further Mechanistic Studies Required negative->further_studies No positive->micronucleus No positive->further_studies Yes

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Atomoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atomoxetine, marketed under trade names such as Strattera, is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of attention-deficit/hyperactivity disorder (ADHD). Unlike stimulant medications, it is a non-stimulant therapeutic agent.[1] Its primary mechanism of action involves the selective inhibition of the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine and dopamine in the prefrontal cortex.[2][3] This document provides a detailed protocol for the laboratory synthesis of Atomoxetine hydrochloride, intended for researchers, scientists, and professionals in drug development. The following protocol is a composite of methodologies described in the scientific and patent literature.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier
(3R)-N-methyl-3-hydroxy-3-phenylpropylamineC10H15NO165.23Commercially Available
2-IodotolueneC7H7I218.04Commercially Available
Potassium PhosphateK3PO4212.27Commercially Available
Copper(I) IodideCuI190.45Commercially Available
TolueneC7H892.14Commercially Available
Hydrochloric Acid (10% in Ethyl Acetate)HCl36.46Commercially Available
IsopropanolC3H8O60.10Commercially Available
Sodium HydroxideNaOH40.00Commercially Available
DichloromethaneCH2Cl284.93Commercially Available
Ethyl AcetateC4H8O288.11Commercially Available

Table 2: Reaction Parameters and Yields

StepReactionKey ParametersTimeYieldPurity (ee)
1Synthesis of (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropanamineReflux in Toluene24 h->99%
2Formation of Atomoxetine HydrochlorideDropwise addition of HCl in Ethyl Acetate at 80°C5 h (cooling)83%>99%
3RecrystallizationDissolution in Isopropanol at reflux, followed by slow cooling-82% (recrystallization)>99%

Experimental Protocols

1. Synthesis of (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropanamine

This procedure outlines the coupling of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-iodotoluene.

  • Apparatus: A 3-necked 100 ml glass reactor equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • Flush the reactor with nitrogen for 15 minutes.

    • Charge the reactor with 15 g (90.8 mmol) of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine (>99% ee), 28.9 g (136.2 mmol) of potassium phosphate, and 1.73 g (9.8 mmol, 10 mol-%) of copper(I) iodide.

    • Add 60 ml of toluene to the mixture to create a suspension.

    • Stir the suspension for 5 minutes.

    • Add 12.8 ml (100 mmol) of 2-iodotoluene to the reaction mixture.

    • Heat the mixture to reflux and maintain for 24 hours.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Filter the mixture and wash the solid residue with toluene.

    • Combine the filtrate and washings. Add 75 ml of water and stir for 10 minutes at room temperature.

    • Separate the aqueous phase and adjust the pH to 1-2 with 30% HCl.

    • Extract the aqueous phase with 60 ml of toluene.

    • To the separated aqueous phase, add aqueous NaOH until the pH reaches 12-14.

    • Extract the basic aqueous phase with toluene.

    • Evaporate the organic phase under reduced pressure to yield an oil (approximately 25 g).

2. Formation and Purification of (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride (Atomoxetine Hydrochloride)

This section details the conversion of the free base to its hydrochloride salt and subsequent purification.

  • Procedure:

    • Redissolve the oil obtained in the previous step in 80 ml of toluene.

    • Warm the solution to 80°C.

    • Add 36 g of a 10% HCl-ethyl acetate solution dropwise to the warmed solution.

    • A white solid will precipitate upon cooling.

    • Allow the suspension to stand at room temperature for 5 hours.

    • Filter the suspension and dry the residue in a vacuum oven at approximately 50°C. This will yield about 22 g (75.4 mmol, 83%) of Atomoxetine hydrochloride.

  • Recrystallization:

    • Place the obtained Atomoxetine hydrochloride salt in a 100 ml reaction vessel.

    • Add 55 ml of isopropanol.

    • Heat the mixture to reflux until all solids are dissolved.

    • Slowly cool the solution to room temperature to allow for the formation of colorless crystals.

    • Filter the crystals and dry them to obtain approximately 18.1 g (82% recovery) of pure (R)-N-methyl-3-(2-methylphenoxy)-benzenepropanamine hydrochloride with an enantiomeric excess >99%.[1]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reagents1 Reagents cluster_reagents2 Reagents cluster_reagents3 Solvent Start1 (3R)-N-methyl-3-hydroxy- 3-phenylpropylamine Reaction1 Ullmann Condensation Start1->Reaction1 Start2 2-Iodotoluene Start2->Reaction1 Reag1 K3PO4, CuI, Toluene Reag1->Reaction1 Intermediate Atomoxetine Free Base (Oil) Reaction1->Intermediate Reflux, 24h Reaction2 Salt Formation Intermediate->Reaction2 Reag2 10% HCl in Ethyl Acetate Reag2->Reaction2 Product_Crude Crude Atomoxetine HCl Reaction2->Product_Crude 80°C to RT Reaction3 Recrystallization Product_Crude->Reaction3 Reag3 Isopropanol Reag3->Reaction3 Product_Final Pure Atomoxetine HCl Reaction3->Product_Final Heating & Cooling

Caption: Synthesis workflow for Atomoxetine Hydrochloride.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Released NE NE_Vesicle->NE_Released Release NET Norepinephrine Transporter (NET) Adrenergic_Receptor Adrenergic Receptors Signal Signal Transmission Adrenergic_Receptor->Signal Synaptic_Cleft Synaptic Cleft Atomoxetine Atomoxetine Atomoxetine->NET Blocks NE_Released->NET Reuptake NE_Released->Adrenergic_Receptor Binds

References

Application Notes and Protocols: Adamexine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Adamexine is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. These application notes provide an overview of the in vitro applications of this compound in cell culture experiments, including its effects on cell viability, cell cycle progression, and apoptosis. The following protocols and data are intended to serve as a guide for researchers and drug development professionals exploring the cellular mechanisms of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines using a standard MTT assay after 72 hours of continuous exposure. The results demonstrate a potent cytotoxic effect of this compound across multiple cancer types.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.5
MDA-MB-231Breast Adenocarcinoma5.1
A549Lung Carcinoma3.8
HCT116Colon Carcinoma1.9
HeLaCervical Adenocarcinoma4.2
SH-SY5YNeuroblastoma7.3
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

HCT116 cells were treated with this compound at its IC50 concentration (1.9 µM) for 24 hours. Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining. Treatment with this compound resulted in a significant accumulation of cells in the G2/M phase, indicative of cell cycle arrest.[1][2]

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2%28.1%16.7%
This compound (1.9 µM)25.4%15.3%59.3%
Table 3: Induction of Apoptosis by this compound in HCT116 Cells

HCT116 cells were treated with this compound (1.9 µM) for 48 hours. The percentage of apoptotic cells was determined by Annexin V-FITC and propidium iodide staining followed by flow cytometry. This compound treatment led to a significant increase in the apoptotic cell population.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells
Vehicle Control95.1%2.3%2.6%
This compound (1.9 µM)40.8%35.7%23.5%

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures mitochondrial metabolic activity.[3]

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining.

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PI/RNase A staining buffer.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol details the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining, which differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Adamexine_Signaling_Pathway This compound This compound p53 p53 Activation This compound->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for this compound Evaluation

Adamexine_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (24h) Adamexine_Treatment This compound Treatment (24-72h) Cell_Culture->Adamexine_Treatment MTT Cytotoxicity Assay (MTT) Adamexine_Treatment->MTT Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Adamexine_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V) Adamexine_Treatment->Apoptosis IC50 IC50 Determination MTT->IC50 Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cycle_Dist Apop_Quant Apoptosis Quantification Apoptosis->Apop_Quant

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Atomoxetine in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Atomoxetine, a selective norepinephrine reuptake inhibitor. The information is intended to guide researchers in designing and executing in vitro and in vivo studies to investigate the compound's mechanism of action and therapeutic potential.

Data Presentation

In Vitro Studies
Cell LineConcentrationTreatment DurationAssayObserved Effect
SH-SY5Y (Human Neuroblastoma)5 µg/mL30-60 minutesWestern BlotIncreased phosphorylation of AMPK and ACC.
SH-SY5Y (Human Neuroblastoma)5 µg/mL30 minutesCPT1 Activity Assay5-fold increase in mitochondrial CPT1 activity.
SH-SY5Y (Human Neuroblastoma)1-50 µM7 daysCell Viability/Toxicity AssaysDose-dependent effects on cell viability.
U-87 MG (Human Glioblastoma)5 µg/mL30-60 minutesWestern BlotIncreased phosphorylation of AMPK and ACC.
In Vivo Studies
Animal ModelDosageRoute of AdministrationTreatment DurationBrain Regions AnalyzedObserved Effect
Adolescent Sprague Dawley Rats3 mg/kgIntraperitoneal (i.p.)21 consecutive daysPrefrontal cortex, Striatum, Mesencephalon, HippocampusDecreased protein levels of the norepinephrine transporter (NET) in the hippocampus and NMDA receptor subunit 2B in the striatum and hippocampus. Altered mRNA and protein levels of NMDA receptor subunits in the long term.

Experimental Protocols

In Vitro Protocol: AMPK Activation in SH-SY5Y Cells

This protocol describes the investigation of Atomoxetine-induced activation of the AMP-activated protein kinase (AMPK) signaling pathway in human SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Atomoxetine hydrochloride

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates and grow to 70-80% confluency.

  • Atomoxetine Treatment: Prepare a stock solution of Atomoxetine hydrochloride in sterile water or DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 5 µg/mL). Replace the culture medium with the Atomoxetine-containing medium and incubate for the desired time (e.g., 30-60 minutes).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPK, total AMPK, phospho-ACC, and total ACC overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Protocol: Analysis of NET and NMDA Receptor Subunits in Rat Brain

This protocol details the procedure for assessing the in vivo effects of Atomoxetine on the protein and mRNA levels of the norepinephrine transporter (NET) and NMDA receptor subunits in the rat brain.

Materials:

  • Adolescent Sprague Dawley rats

  • Atomoxetine hydrochloride

  • Sterile 0.9% saline

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Surgical tools for dissection

  • Liquid nitrogen

  • Tissue homogenization buffer (e.g., T-PER buffer) with protease and phosphatase inhibitors

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for NET, NR1, NR2A, NR2B, and a housekeeping gene (e.g., GAPDH, β-actin)

  • Western blotting reagents (as listed in the in vitro protocol)

  • Primary antibodies: anti-NET, anti-NR1, anti-NR2A, anti-NR2B

Procedure:

  • Animal Treatment:

    • House adolescent Sprague Dawley rats under standard laboratory conditions.

    • Dissolve Atomoxetine hydrochloride in sterile 0.9% saline.

    • Administer Atomoxetine (e.g., 3 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection daily for 21 consecutive days.

  • Tissue Collection:

    • At the end of the treatment period, anesthetize the rats.

    • Perfuse the animals with ice-cold PBS to remove blood.

    • Rapidly dissect the desired brain regions (prefrontal cortex, striatum, mesencephalon, hippocampus) on an ice-cold surface.

    • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until further processing.

  • Protein Analysis (Western Blot):

    • Homogenize the frozen brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

    • Perform Western blotting as described in the in vitro protocol using primary antibodies against NET and NMDA receptor subunits.

  • mRNA Analysis (qPCR):

    • Extract total RNA from the frozen brain tissue using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

    • Perform quantitative PCR (qPCR) using a qPCR master mix and specific primers for the target genes (NET, NR1, NR2A, NR2B) and a housekeeping gene.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Signaling Pathway and Experimental Workflow Diagrams

Atomoxetine_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies SHSY5Y SH-SY5Y Cells Treatment_vitro Atomoxetine Treatment (e.g., 5 µg/mL) SHSY5Y->Treatment_vitro Lysis Cell Lysis & Protein Extraction Treatment_vitro->Lysis Activity_Assay CPT1 Activity Assay Treatment_vitro->Activity_Assay WB_vitro Western Blot (pAMPK, pACC) Lysis->WB_vitro Rats Sprague Dawley Rats Treatment_vivo Atomoxetine Treatment (3 mg/kg, i.p., 21 days) Rats->Treatment_vivo Dissection Brain Tissue Dissection (PFC, Striatum, Hippo, Mesen) Treatment_vivo->Dissection Homogenization Tissue Homogenization Dissection->Homogenization Protein_Extraction Protein Extraction Homogenization->Protein_Extraction RNA_Extraction RNA Extraction Homogenization->RNA_Extraction WB_vivo Western Blot (NET, NMDARs) Protein_Extraction->WB_vivo qPCR RT-qPCR (NET, NMDARs) RNA_Extraction->qPCR

Experimental workflow for preclinical studies of Atomoxetine.

Atomoxetine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Atomoxetine Atomoxetine NET Norepinephrine Transporter (NET) Atomoxetine->NET Inhibits NMDAR NMDA Receptor Atomoxetine->NMDAR Antagonizes NE_reuptake Norepinephrine Reuptake CaMKKb CaMKKβ NMDAR->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Phosphorylates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC Phosphorylates (Inactivates) pACC p-ACC (Inactive) MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces pACC->MalonylCoA Reduces production CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes

Proposed signaling pathway of Atomoxetine.

Application Notes and Protocols for High-Throughput Screening of Atomoxetine and Novel Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing high-throughput screening (HTS) to identify and characterize novel norepinephrine reuptake inhibitors (NRIs), using Atomoxetine as a reference compound.

Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][2] This targeted action makes the NET a prime target for the discovery of new chemical entities with similar therapeutic potential. High-throughput screening is a powerful methodology to screen large compound libraries to identify "hits" that modulate the activity of a specific biological target, such as the norepinephrine transporter.[3][4]

Mechanism of Action of Atomoxetine

Atomoxetine selectively binds to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting NET, Atomoxetine increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This modulation of norepinephrine levels in specific brain regions, such as the prefrontal cortex, is believed to be the primary mechanism underlying its therapeutic effects in ADHD.[1][2]

Signaling Pathway of Norepinephrine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norepinephrine_vesicle Norepinephrine (in vesicle) Dopamine->Norepinephrine_vesicle Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Norepinephrine->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction (e.g., cAMP) Adrenergic_Receptor->Signal_Transduction Activation Atomoxetine Atomoxetine Atomoxetine->NET Inhibition

Caption: Mechanism of Atomoxetine action.

High-Throughput Screening for Norepinephrine Reuptake Inhibitors

A key strategy in the discovery of novel NRIs is to develop robust HTS assays that can efficiently screen large numbers of compounds for their ability to inhibit the norepinephrine transporter.

Assay Principle

A common approach for screening NET inhibitors is to use a cell-based assay that measures the uptake of a fluorescent or radiolabeled substrate of NET. In the presence of a NET inhibitor, the uptake of the substrate is reduced, leading to a measurable change in the signal.

Experimental Workflow for a Fluorescence-Based NET Uptake Assay

Start Start Plate_Cells Plate cells expressing NET in 384-well plates Start->Plate_Cells Incubate_24h Incubate for 24h Plate_Cells->Incubate_24h Add_Compounds Add test compounds (including Atomoxetine as control) Incubate_24h->Add_Compounds Incubate_30min Incubate for 30 min Add_Compounds->Incubate_30min Add_Substrate Add fluorescent NET substrate Incubate_30min->Add_Substrate Incubate_1h Incubate for 1h Add_Substrate->Incubate_1h Wash_Cells Wash cells to remove extracellular substrate Incubate_1h->Wash_Cells Read_Fluorescence Read fluorescence intensity (Plate Reader) Wash_Cells->Read_Fluorescence Data_Analysis Data Analysis: - Calculate % inhibition - Determine Z'-factor Read_Fluorescence->Data_Analysis Hit_Identification Identify 'Hits' with significant inhibition Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: HTS workflow for NET inhibitors.

Protocols

Protocol 1: High-Throughput Screening for NET Inhibitors using a Fluorescent Substrate Uptake Assay

This protocol is designed for a 384-well plate format and is suitable for automated high-throughput screening.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent NET substrate (e.g., a fluorescent analog of norepinephrine)

  • Atomoxetine hydrochloride (as a positive control)

  • DMSO (for compound dilution)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend hNET-expressing HEK293 cells in cell culture medium.

    • Seed 20 µL of the cell suspension (e.g., at a density of 1 x 10^5 cells/mL) into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a compound plate by diluting test compounds and controls in DMSO, followed by a further dilution in assay buffer. The final concentration of DMSO in the assay should be kept below 0.5%.

    • Using an automated liquid handler, add 5 µL of the diluted compounds to the corresponding wells of the cell plate. For controls, add assay buffer with DMSO (negative control) and a known concentration of Atomoxetine (positive control).

    • Incubate the plate at room temperature for 30 minutes.

  • Substrate Addition and Uptake:

    • Prepare a solution of the fluorescent NET substrate in assay buffer at a concentration that is at or near its Km for the transporter.

    • Add 5 µL of the substrate solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Signal Detection:

    • Gently wash the cells twice with 50 µL of ice-cold assay buffer to remove the extracellular substrate.

    • Add 20 µL of assay buffer to each well.

    • Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

Data Analysis and Interpretation

1. Percentage Inhibition Calculation:

The percentage inhibition for each test compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_negative_control) / (Mean_Signal_positive_control - Mean_Signal_negative_control))

2. Z'-Factor Calculation for Assay Quality Control:

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5][6][7]

The Z'-factor is calculated as follows:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

  • SD is the standard deviation.

  • Mean is the average signal.

Quantitative Data Summary

The following table provides expected values for key parameters in a well-optimized NET inhibitor HTS assay.

ParameterAtomoxetine (Reference)Test Compound (Hit Example)Assay Performance
IC50 (NET inhibition) ~5 nMVariable (e.g., < 1 µM)N/A
Z'-Factor N/AN/A> 0.5
Signal to Background N/AN/A> 3
Hit Rate N/AN/ATypically 0.1 - 1%

Note: IC50 values are dependent on the specific assay conditions and the substrate used.

Hit Confirmation and Follow-up Studies

Compounds identified as "hits" in the primary screen should be subjected to further validation to confirm their activity and elucidate their mechanism of action.

Logical Workflow for Hit Confirmation

Primary_HTS Primary HTS of Compound Library Hit_Identification Initial 'Hit' Identification (% Inhibition > Threshold) Primary_HTS->Hit_Identification Hit_Confirmation Hit Confirmation (Re-testing in duplicate) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Selectivity_Assays Selectivity Assays (e.g., against SERT, DAT) Dose_Response->Selectivity_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Hit confirmation and follow-up workflow.

Disclaimer: These protocols and application notes are intended for guidance and may require optimization for specific laboratory conditions and equipment. Always follow appropriate safety procedures when handling chemical compounds and biological materials.

References

Application Notes and Protocols for Adamexine: A Summary of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

General Information

Adamexine is identified as a biochemical substance with the following properties:

PropertyValue
Molecular Formula C20H26Br2N2O
Molecular Weight 470.24 g/mol
CAS Number 54785-02-3
Relative Density 1.56 g/cm³

Source: TargetMol[1]

Formulation for Experimental Use

Detailed experimental formulations for this compound are not described in the available literature. However, general guidance for dissolving biochemical compounds for experimental use is available. For in vitro studies, it is recommended to first prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted to the desired final concentration in an aqueous buffer or cell culture medium. To avoid precipitation, pre-warming both the stock solution and the medium to 37°C before dilution is advised. If precipitation occurs, ultrasonic heating may be used to aid in re-dissolving the compound.[1]

For in vivo studies, a common formulation vehicle consists of a mixture of DMSO, PEG300, Tween 80, and a saline or PBS solution. A suggested formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.[1]

Storage and Stability

For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to 3 years. When dissolved in a solvent, the solution should be stored at -80°C and is stable for up to 1 year.[1]

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information detailing the specific mechanism of action or the signaling pathways modulated by this compound. The compound is mentioned in patents related to controlled absorption formulations and as a potential nitrate prodrug for releasing nitric oxide, but its specific biological targets and effects are not elaborated upon.[2][3][4]

Experimental Protocols

Detailed protocols for in vitro or in vivo experiments specifically utilizing this compound are not available in the public domain. Researchers interested in studying this compound will need to develop and optimize their own experimental designs based on the research question and the general principles of pharmacology and cell biology.

Visualization of Data

Due to the lack of experimental data and defined signaling pathways for this compound, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible at this time.

Conclusion

The available information on this compound is very limited, precluding the development of detailed application notes and protocols. The data presented here is based on general information from chemical suppliers and its inclusion in broad patent claims. Further research is required to elucidate the pharmacological properties of this compound, including its mechanism of action, potential therapeutic effects, and appropriate experimental protocols. Researchers should exercise caution and perform extensive preliminary studies to determine appropriate formulations, concentrations, and experimental conditions for their specific applications.

References

Application Notes and Protocols for Adamexine in Mucus Viscosity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucus, a complex viscoelastic gel, plays a crucial protective role in various physiological systems, including the respiratory and gastrointestinal tracts. However, in numerous disease states such as chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and asthma, the overproduction and altered composition of mucus lead to increased viscosity, impaired clearance, and subsequent pathophysiology.[1][2] The study of agents that can modulate mucus viscosity is therefore of significant therapeutic interest.

Adamexine is a novel investigational compound with potential mucolytic properties. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on mucus viscosity in a research setting. The following sections detail the hypothetical mechanism of action of this compound, experimental protocols for its evaluation, and representative data.

Proposed Mechanism of Action

While the precise mechanism of this compound is under investigation, preclinical data suggests a multi-faceted approach to reducing mucus viscosity. It is hypothesized that this compound acts by:

  • Disrupting Mucin Polymer Chains: Similar to classic mucolytics like N-acetylcysteine, this compound is thought to break disulfide bonds that cross-link mucin glycoproteins, thereby reducing the overall viscosity of the mucus gel.[1]

  • Modulating Ion and Water Transport: this compound may influence epithelial ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), leading to increased hydration of the mucus layer. Proper hydration is critical for maintaining optimal mucus viscosity and facilitating mucociliary clearance.[3][4]

  • Inhibiting Goblet Cell Hyperplasia: Chronic inflammation can lead to an increase in the number of mucus-producing goblet cells.[1] this compound may interfere with inflammatory signaling pathways that contribute to this pathological change.

A proposed signaling pathway for this compound's action is illustrated below, showing its potential intervention points in the process of mucus hypersecretion and increased viscosity.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-13, TNF-α) EGF_R EGF-R Pathway Inflammatory_Stimuli->EGF_R Th2_Cytokine_Pathway Th2 Cytokine Pathway Inflammatory_Stimuli->Th2_Cytokine_Pathway Goblet_Cell_Hyperplasia Goblet Cell Hyperplasia & Mucin Gene Expression EGF_R->Goblet_Cell_Hyperplasia Th2_Cytokine_Pathway->Goblet_Cell_Hyperplasia Mucin_Production Increased Mucin Production Goblet_Cell_Hyperplasia->Mucin_Production Disulfide_Bond_Formation Disulfide Bond Formation Mucin_Production->Disulfide_Bond_Formation Mucus_Gel Viscous Mucus Gel Disulfide_Bond_Formation->Mucus_Gel Hydrated_Mucus Reduced Mucus Viscosity This compound This compound This compound->Goblet_Cell_Hyperplasia Inhibits This compound->Disulfide_Bond_Formation Inhibits Ion_Channel_Modulation Ion & Water Transport (CFTR Activation) This compound->Ion_Channel_Modulation Promotes Ion_Channel_Modulation->Hydrated_Mucus

Figure 1. Proposed mechanism of this compound on mucus viscosity.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in reducing mucus viscosity.

Sputum Sample Collection and Preparation
  • Sputum Induction: Induce sputum from study subjects (e.g., patients with COPD or healthy volunteers) using standard hypertonic saline inhalation methods.

  • Sample Selection: Select purulent portions of the sputum and avoid saliva contamination.

  • Homogenization: Gently homogenize the sputum sample by repeated pipetting or using a vortex mixer at a low setting to ensure a uniform consistency for viscosity measurements.

  • Aliquoting: Aliquot the homogenized sputum for treatment with this compound or vehicle control.

In Vitro Treatment with this compound
  • Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., phosphate-buffered saline).

  • Treatment Groups: Prepare different concentrations of this compound to be tested (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle-only control group.

  • Incubation: Add the this compound solutions or vehicle to the sputum aliquots. Incubate at 37°C for a specified period (e.g., 30, 60, or 120 minutes).

Viscosity Measurement

Mucus is a non-Newtonian fluid, meaning its viscosity changes with the applied shear rate.[5] Therefore, it is essential to measure viscosity over a range of shear rates.

  • Instrumentation: Use a cone-and-plate or parallel-plate rheometer for accurate viscosity measurements of small sample volumes.

  • Shear Rate Sweep: Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

  • Data Acquisition: Record the viscosity (in Pascal-seconds, Pa·s) at various shear rates.

  • Analysis: Compare the viscosity profiles of this compound-treated samples to the vehicle control.

The experimental workflow for evaluating this compound is depicted below.

start Sputum Collection & Homogenization treatment Incubation with this compound (various concentrations) or Vehicle start->treatment measurement Viscosity Measurement (Rheometer) treatment->measurement data_analysis Data Analysis: Viscosity vs. Shear Rate measurement->data_analysis conclusion Determination of This compound Efficacy data_analysis->conclusion

Figure 2. Experimental workflow for this compound viscosity testing.

Quantitative Data Presentation

The following tables summarize hypothetical data from in vitro studies of this compound on human sputum samples.

Table 1: Effect of this compound Concentration on Sputum Viscosity at a Fixed Shear Rate (1 s⁻¹)
Treatment GroupConcentration (µM)Mean Viscosity (Pa·s) ± SD% Reduction in Viscosity
Vehicle Control012.5 ± 1.80%
This compound0.110.2 ± 1.518.4%
This compound17.8 ± 1.137.6%
This compound104.5 ± 0.864.0%
This compound1002.1 ± 0.583.2%
Table 2: Viscosity of Sputum Samples at Different Shear Rates Following Treatment with this compound (10 µM)
Shear Rate (s⁻¹)Vehicle Control Viscosity (Pa·s)This compound (10 µM) Viscosity (Pa·s)
0.125.39.8
112.54.5
103.11.2
1000.80.3

Conclusion and Future Directions

The presented protocols and hypothetical data illustrate a robust framework for the preclinical evaluation of this compound as a potential mucolytic agent. The dose-dependent reduction in mucus viscosity suggests that this compound could be a promising candidate for further development. Future studies should focus on:

  • Ex Vivo Models: Utilizing primary human bronchial epithelial cell cultures to assess the long-term effects of this compound on mucus production and ciliary function.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of muco-obstructive lung diseases.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets of this compound through techniques such as Western blotting for signaling proteins and Ussing chamber experiments for ion transport.

These comprehensive investigations will be crucial in determining the clinical potential of this compound for the treatment of respiratory diseases characterized by mucus hypersecretion.

References

Application Notes and Protocols for Atomoxetine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine, marketed under the trade name Strattera among others, is a selective norepinephrine reuptake inhibitor (SNRI) primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD) in both pediatric and adult populations.[1][2][3][4] Unlike stimulant medications commonly prescribed for ADHD, atomoxetine is a non-stimulant, which may offer a different risk-benefit profile for certain patient populations.[2][5] Its unique mechanism of action and established clinical efficacy make it a significant compound in the study of noradrenergic pathways and their role in cognitive function and psychiatric disorders. These application notes provide an overview of atomoxetine's applications in drug discovery, its mechanism of action, and protocols for its evaluation.

Mechanism of Action

The therapeutic effects of atomoxetine in ADHD are primarily attributed to its selective inhibition of the presynaptic norepinephrine transporter (NET).[1][5][6] This inhibition leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[1][6] This brain region is crucial for regulating attention, behavior, and executive function.

Interestingly, atomoxetine also leads to a secondary increase in dopamine levels in the prefrontal cortex.[1][3] This is because in the prefrontal cortex, dopamine can also be taken up by the norepinephrine transporter. By blocking NET, atomoxetine indirectly increases the availability of dopamine in this specific brain region. This targeted increase in both norepinephrine and dopamine in the prefrontal cortex is believed to be the key to its efficacy in treating ADHD symptoms.[1] Importantly, atomoxetine does not significantly increase dopamine in other brain regions like the nucleus accumbens or striatum, which is thought to contribute to its lower potential for abuse compared to stimulant medications.[3]

Recent studies have also suggested that atomoxetine may have additional mechanisms of action, including interactions with the serotonin transporter (SERT) and the N-methyl-D-aspartate (NMDA) receptor, indicating a potential role for the glutamatergic system.[3]

Applications in Drug Discovery

The primary and well-established application of atomoxetine is in the treatment of ADHD.[3][4] However, its mechanism of action suggests potential for its use and the development of similar compounds for other neurological and psychiatric conditions where noradrenergic dysfunction is implicated.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Atomoxetine is an approved treatment for ADHD in children, adolescents, and adults.[1][7] Clinical trials have demonstrated its efficacy in reducing symptoms of inattention, hyperactivity, and impulsivity.[8][9]

  • Depression and Anxiety: As a norepinephrine reuptake inhibitor, atomoxetine has been investigated for its potential antidepressant and anxiolytic effects.[4] While not its primary indication, there is some evidence to suggest it may be beneficial as an adjunct therapy in major depressive disorder, particularly when co-occurring with ADHD.[4][10]

  • Cognitive Enhancement: The role of norepinephrine in cognitive functions such as attention, working memory, and executive function makes atomoxetine a tool for studying and potentially treating cognitive deficits in various disorders.

  • Autism Spectrum Disorder: Some research has explored the use of atomoxetine in individuals with ADHD and autism, with some observed benefits.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the clinical use and efficacy of atomoxetine.

Table 1: Pharmacokinetic Properties of Atomoxetine

ParameterValueReference
Volume of Distribution (Vd)0.85 L/kg[7]
Protein Binding98.7% (primarily to albumin)[3]
Primary MetabolismCytochrome P450 2D6 (CYP2D6)[1][5]

Table 2: Efficacy of Atomoxetine in Adult ADHD Clinical Trials (Short-Term Studies)

Outcome MeasureAtomoxetine GroupPlacebo Groupp-valueReference
Mean Reduction in CAARS-Inv:SV Score-12.2-8.1<0.001[9]
Response Rate (≥30% CAARS-Inv:SV improvement & CGI-ADHD-S ≤3)34.8%22.3%<0.001[9]
Response Rate (≥40% CAARS-Inv:SV improvement)41.3%25.3%<0.001[9]

Table 3: Efficacy of Atomoxetine in Adult ADHD Clinical Trials (Longer-Term Studies)

Outcome MeasureAtomoxetine GroupPlacebo Groupp-valueReference
Mean Reduction in CAARS-Inv:SV Score (after 6 months)-13.2-9.7<0.001[9]
Response Rate (≥30% CAARS-Inv:SV improvement & CGI-ADHD-S ≤3)43.4%28.0%<0.001[9]
Response Rate (≥40% CAARS-Inv:SV improvement)44.0%31.4%<0.001[9]

Table 4: Efficacy of Atomoxetine in Young Children (5-6 years old) with ADHD

Outcome MeasureAtomoxetine GroupPlacebo Groupp-valueReference
CGI-I Scores of 1 or 2 (very much or much improved) at Week 840%22%0.1[11]

Experimental Protocols

The following are generalized protocols based on methodologies described in clinical trials for evaluating the efficacy and tolerability of atomoxetine.

Protocol 1: Evaluation of Atomoxetine Efficacy in Adults with ADHD (Randomized, Double-Blind, Placebo-Controlled Trial)

1. Objective: To assess the efficacy of atomoxetine in reducing symptoms of ADHD in an adult population.

2. Study Design:

  • Randomized, double-blind, placebo-controlled, multi-center study.
  • Duration: 10-16 weeks.

3. Participant Population:

  • Adults diagnosed with ADHD according to DSM-IV (or current DSM) criteria.
  • Diagnosis confirmed using a structured clinical interview.

4. Treatment Arms:

  • Atomoxetine group: Titrated dose (e.g., starting at 40 mg/day, up to a maximum of 100 mg/day).
  • Placebo group: Identical-looking placebo capsules.

5. Outcome Measures:

  • Primary: Change from baseline in the Conners' Adult ADHD Rating Scale–Investigator-Rated: Screening Version (CAARS-Inv:SV) total score.
  • Secondary:
  • Clinical Global Impressions of ADHD-Severity (CGI-ADHD-S) score.
  • Response rates, defined as a certain percentage reduction in CAARS-Inv:SV score (e.g., ≥30% or ≥40%).

6. Procedure:

  • Screen participants for eligibility based on inclusion/exclusion criteria.
  • Perform baseline assessments using CAARS-Inv:SV and CGI-ADHD-S.
  • Randomly assign participants to either the atomoxetine or placebo group.
  • Administer the study drug or placebo for the duration of the trial.
  • Conduct regular follow-up visits (e.g., weekly or bi-weekly) to monitor for adverse events and assess symptoms using the outcome measures.
  • At the end of the treatment period, perform final assessments.

7. Data Analysis:

  • Use a mixed model for repeated measures (MMRM) to analyze the change in CAARS-Inv:SV scores over time between the two groups.
  • Compare response rates between groups using appropriate statistical tests (e.g., chi-square test).

Protocol 2: Evaluation of Atomoxetine Tolerability in a Pediatric Population with ADHD

1. Objective: To assess the safety and tolerability of atomoxetine in children with ADHD.

2. Study Design:

  • Open-label or randomized, placebo-controlled trial.
  • Duration: 8 weeks or longer.

3. Participant Population:

  • Children (e.g., aged 6-12 years) diagnosed with ADHD.

4. Treatment:

  • Atomoxetine administered at a weight-based dose (e.g., starting at 0.5 mg/kg/day, with flexible titration up to a maximum of 1.8 mg/kg/day).[11]

5. Outcome Measures:

  • Incidence and severity of adverse events (AEs), collected through spontaneous reporting and systematic inquiry at each visit.
  • Changes in vital signs (heart rate, blood pressure).
  • Changes in laboratory parameters (e.g., liver function tests).
  • Changes in electrocardiogram (ECG) readings.

6. Procedure:

  • Conduct a baseline medical evaluation, including vital signs, laboratory tests, and ECG.
  • Administer atomoxetine and monitor the participant closely.
  • At each study visit, systematically inquire about and record any adverse events.
  • Repeat vital signs, laboratory tests, and ECG at specified intervals during the study.
  • Assess the relationship between any observed AEs and the study drug.

7. Data Analysis:

  • Summarize the frequency and types of adverse events for the atomoxetine-treated group.
  • Compare the incidence of AEs between the atomoxetine and placebo groups (if applicable) using statistical tests.
  • Analyze changes in vital signs, lab values, and ECG parameters from baseline to the end of the study.

Visualizations

Atomoxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron presynaptic_neuron NE_synapse NE presynaptic_neuron->NE_synapse Release DA_synapse DA presynaptic_neuron->DA_synapse Release (in PFC) NE_vesicle Norepinephrine (NE) Vesicle DA_vesicle Dopamine (DA) Vesicle NE_receptor NE Receptor NE_synapse->NE_receptor Binds NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake DA_receptor DA Receptor DA_synapse->DA_receptor Binds postsynaptic_neuron postsynaptic_neuron NE_receptor->postsynaptic_neuron Activates DA_receptor->postsynaptic_neuron Activates Atomoxetine Atomoxetine Atomoxetine->NET Blocks Atomoxetine_Clinical_Trial_Workflow start Patient Screening (ADHD Diagnosis) baseline Baseline Assessment (CAARS, CGI-S) start->baseline randomization Randomization baseline->randomization treatment_arm Atomoxetine Group randomization->treatment_arm placebo_arm Placebo Group randomization->placebo_arm follow_up Follow-up Visits (Symptom & Safety Monitoring) treatment_arm->follow_up placebo_arm->follow_up end_of_study End of Study Assessment follow_up->end_of_study data_analysis Data Analysis (MMRM, Response Rates) end_of_study->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aspirin (Acetylsalicylic Acid) Synthesis Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aspirin (acetylsalicylic acid) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in aspirin synthesis?

A1: The most common impurity is salicylic acid, which is the starting material for the synthesis.[1][2] Its presence indicates an incomplete reaction. Other potential impurities include acetic anhydride (a reactant), acetic acid (a byproduct), and polymeric byproducts.[2][3] Additionally, degradation products like salicylic acid and acetic acid can form if the aspirin is exposed to moisture.[2][3]

Q2: My final aspirin product has a vinegar-like smell. What does this indicate?

A2: A vinegar-like smell is indicative of the presence of acetic acid.[3] Acetic acid is a byproduct of the primary synthesis reaction and is also formed from the hydrolysis of any excess acetic anhydride.[3][4] This suggests that the purification process may not have been sufficient to remove all of the acetic acid.

Q3: After synthesis, my aspirin crystals are slightly colored instead of pure white. What could be the cause?

A3: A light tan or other discoloration in the aspirin product suggests the presence of impurities.[5] These impurities can be unreacted starting materials, byproducts, or contaminants from the reaction setup. Purification steps, such as recrystallization, are necessary to remove these colored impurities.[5]

Q4: I am experiencing a low yield of aspirin. What are the potential reasons?

A4: Several factors can contribute to a low yield of aspirin. These include incomplete reaction, loss of product during purification steps like filtration and washing, and premature crystallization leading to product loss.[6] Ensuring the reaction goes to completion and careful handling during purification can help improve the yield.

Troubleshooting Guides

Issue 1: Presence of Unreacted Salicylic Acid

Symptom: A purple color is observed when the final product is tested with a ferric chloride solution.[1]

Cause: The presence of a phenol group in salicylic acid results in a positive ferric chloride test. Aspirin, which lacks a free phenol group, does not produce this color change.[1]

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is heated for the recommended duration and at the appropriate temperature to drive the esterification to completion.

  • Catalyst: Verify that the correct amount of acid catalyst (e.g., sulfuric acid or phosphoric acid) was used.[3][4]

  • Purification: Perform recrystallization to separate the more soluble salicylic acid from the aspirin product.[1][5]

Issue 2: Hydrolysis of Aspirin

Symptom: The final product shows the presence of salicylic acid and has a vinegary odor, even after initial purification.

Cause: Aspirin can hydrolyze back to salicylic acid and acetic acid in the presence of moisture.[3][7] This can occur if the product is not properly dried or is stored in a humid environment.

Troubleshooting Steps:

  • Drying: Ensure the synthesized aspirin is thoroughly dried after filtration. This can be achieved by pulling air through the filter for an extended period or by using a desiccator.[5]

  • Storage: Store the final product in a dry, airtight container to prevent exposure to atmospheric moisture.

  • Anhydrous Conditions: Use anhydrous reagents and glassware during the synthesis to minimize the presence of water.[3]

Data Presentation

Table 1: Common Impurities in Aspirin Synthesis

ImpurityChemical FormulaMolar Mass ( g/mol )Common Source
Salicylic AcidC₇H₆O₃138.12Unreacted starting material[8]
Acetic AnhydrideC₄H₆O₃102.09Excess reactant
Acetic AcidC₂H₄O₂60.05Byproduct of synthesis and hydrolysis[3]
Acetylsalicylsalicylic AcidC₁₆H₁₂O₆300.26Dimerization byproduct[9]
SalsalateC₁₄H₁₀O₅258.23Dimerization byproduct[9]

Table 2: Purity Analysis Methods for Aspirin

MethodPrincipleImpurity Detected
Ferric Chloride TestColorimetric test for phenols[1]Salicylic Acid[1]
Melting PointImpurities lower and broaden the melting range[6]General Impurities
Thin-Layer Chromatography (TLC)Separation based on polaritySalicylic Acid and other impurities[10]
High-Performance Liquid Chromatography (HPLC)Quantitative separation and detection[11]Salicylic Acid and other related substances[11][12]
TitrationAcid-base titration to determine purity[13]Acidic impurities

Experimental Protocols

Protocol 1: Synthesis of Aspirin

This protocol is a standard method for the laboratory synthesis of aspirin.

  • Reactant Preparation: In a flask, combine 2.0 g of salicylic acid with 5.0 mL of acetic anhydride.[14]

  • Catalyst Addition: Carefully add 5-10 drops of a strong acid catalyst, such as concentrated sulfuric acid or 85% phosphoric acid.[4][14]

  • Reaction: Gently heat the mixture in a water bath at approximately 80-90°C for 10-15 minutes, with occasional swirling, until all the salicylic acid has dissolved.[15][16]

  • Quenching: Remove the flask from the heat and cautiously add a small amount of water (around 1-2 mL) to quench any unreacted acetic anhydride.[1][15]

  • Crystallization: Add approximately 20-50 mL of cold water to the flask and cool it in an ice bath to induce crystallization of the aspirin.[4][17] If crystals do not form, scratching the inside of the flask with a glass rod can help initiate crystallization.[1][14]

  • Filtration: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold water to remove soluble impurities.[15]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them.[15]

Protocol 2: Recrystallization of Aspirin

Recrystallization is a technique used to purify the crude aspirin product.

  • Dissolution: Dissolve the crude aspirin in a minimum amount of a suitable hot solvent, such as a mixture of ethanol and water.[1][18]

  • Cooling: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of aspirin decreases, and it will crystallize out, leaving the more soluble impurities in the solution.[5]

  • Chilling: Place the solution in an ice bath to maximize the yield of crystals.[1]

  • Filtration: Collect the purified aspirin crystals by vacuum filtration.[1]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.[5]

Protocol 3: Thin-Layer Chromatography (TLC) for Purity Analysis

TLC is a quick and effective method to qualitatively assess the purity of the synthesized aspirin.

  • Sample Preparation: Dissolve small amounts of the crude aspirin, the recrystallized aspirin, and a standard of pure salicylic acid in a suitable solvent like ethanol.[19]

  • Spotting: On a TLC plate, spot each of the prepared samples along a baseline.[20]

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (mobile phase). The solvent will move up the plate by capillary action.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and visualize the spots under a UV lamp.[10]

  • Analysis: The presence of a spot in the aspirin lanes that corresponds to the salicylic acid standard indicates the presence of this impurity.[19]

Visualizations

Aspirin_Synthesis_Pathway SA Salicylic Acid reaction Esterification SA->reaction AA Acetic Anhydride AA->reaction Cat Acid Catalyst (H₂SO₄ or H₃PO₄) Cat->reaction catalyzes Aspirin Aspirin (Acetylsalicylic Acid) AcOH Acetic Acid (Byproduct) reaction->Aspirin reaction->AcOH

Caption: A diagram illustrating the acid-catalyzed esterification reaction for the synthesis of aspirin.

Impurity_Formation_Pathway Aspirin Aspirin Hydrolysis Hydrolysis Aspirin->Hydrolysis Moisture Moisture (H₂O) Moisture->Hydrolysis SA Salicylic Acid (Impurity) Hydrolysis->SA AcOH Acetic Acid (Impurity) Hydrolysis->AcOH

Caption: The hydrolysis pathway of aspirin, leading to the formation of salicylic acid and acetic acid impurities.

Troubleshooting_Workflow start Synthesized Aspirin purity_test Perform Purity Test (e.g., Ferric Chloride Test) start->purity_test pure Product is Pure purity_test->pure Negative Test impure Product is Impure purity_test->impure Positive Test check_reaction Check Reaction Conditions (Time, Temp, Catalyst) impure->check_reaction recrystallize Perform Recrystallization check_reaction->recrystallize retest Re-test Purity recrystallize->retest retest->pure Negative Test retest->impure Positive Test (Further Purification Needed)

Caption: A logical workflow for troubleshooting and purifying synthesized aspirin.

References

Technical Support Center: Optimizing Adamexine Solubility for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing Adamexine for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, Dimethyl sulfoxide (DMSO) is the recommended solvent. This compound hydrochloride has shown good solubility in DMSO.[1] When preparing stock solutions, it is advisable to start with a high concentration (e.g., 10 mM) to minimize the volume of solvent added to your cell culture, which can have off-target effects.[2][3]

Q2: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for many small molecules.[4] Here are several troubleshooting steps:

  • Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously or sonicate it for several minutes.

  • Warming: Gently warm the solution to 37°C in a water bath, which can aid in re-dissolving the precipitate.[4]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your cell culture medium.

  • Lower Final Concentration: The final concentration of this compound in your assay may be above its aqueous solubility limit. Consider reducing the final concentration.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[3][4][5] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.[4]

Q4: Can I use solvents other than DMSO for this compound?

While DMSO is the most common solvent for compounds with poor aqueous solubility, other organic solvents like ethanol can be used.[2] However, the solubility of this compound in these alternative solvents should be empirically determined. It is crucial to note that different solvents can have varying effects on cell viability and function, so appropriate vehicle controls are essential.[3]

Q5: How should I store my this compound stock solution?

This compound stock solutions in DMSO can be stored at -20°C for up to three months.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4] Aqueous solutions of this compound for cell assays should be prepared fresh for each experiment and not stored for more than 24 hours.[4]

Data Presentation

Table 1: this compound Solubility Data

SolventConcentrationTemperatureObservations
DMSO≥ 14.35 mg/mLRoom TemperatureSoluble
EthanolTo be determinedRoom Temperature-
PBS (pH 7.4)LowRoom TemperatureProne to precipitation
Cell Culture MediaLow37°CProne to precipitation at higher concentrations

Note: This data is based on a representative compound, Atomoxetine HCl, and should be used as a guideline. Empirical determination of this compound solubility is recommended.[1]

Table 2: Recommended Maximum Solvent Concentrations in Cell Assays

SolventMaximum Recommended ConcentrationPotential Cellular Effects
DMSO≤ 0.5%Cytotoxicity, altered gene expression, differentiation induction at higher concentrations.[3]
Ethanol≤ 0.1%Can induce cellular stress and affect membrane fluidity.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride (Molecular Weight: 291.82 g/mol )[6]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 291.82 g/mol = 0.0029182 g = 2.92 mg

  • Weigh this compound: Carefully weigh 2.92 mg of this compound hydrochloride on an analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary.[4]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C.

Protocol 2: Preparation of this compound Working Solution for Cell Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer or plate shaker

Procedure:

  • Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to get a 100 µM working solution, dilute the 10 mM stock 1:100 in your medium.

    • From this intermediate dilution, perform further serial dilutions to achieve your final desired concentrations.

  • Direct Dilution (for low concentrations):

    • For a final concentration of 10 µM in 1 mL of medium, you would add 1 µL of the 10 mM stock solution.

  • Mixing: Immediately after adding the this compound stock to the medium, vortex or shake the solution to ensure it is well-mixed and to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

  • Apply to Cells: Add the prepared working solutions and the vehicle control to your cell cultures.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Dilute Stock in Pre-warmed Cell Culture Medium aliquot->dilute Use one aliquot per experiment mix Vortex/Sonicate Immediately dilute->mix apply Add to Cell Culture mix->apply

Caption: Workflow for preparing this compound solutions.

troubleshooting_precipitation start This compound Precipitates in Aqueous Medium vortex Vortex or Sonicate Vigorously start->vortex warm Warm to 37°C start->warm serial_dilute Use Serial Dilutions start->serial_dilute lower_conc Lower Final Concentration start->lower_conc success Precipitate Dissolves vortex->success fail Precipitate Persists vortex->fail warm->success warm->fail serial_dilute->success serial_dilute->fail lower_conc->success lower_conc->fail

Caption: Troubleshooting this compound precipitation.

signaling_pathway This compound This compound net Norepinephrine Transporter (NET) This compound->net Inhibits norepinephrine_reuptake Norepinephrine Reuptake net->norepinephrine_reuptake extracellular_ne Increased Extracellular Norepinephrine norepinephrine_reuptake->extracellular_ne Leads to downstream Downstream Signaling (e.g., in PFC) extracellular_ne->downstream

Caption: this compound's proposed mechanism of action.

References

Adamexine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My Adamexine (Amoxicillin) solution appears to be losing potency over time in my experiments. What could be the cause?

A1: this compound (Amoxicillin) is known to be unstable in aqueous solutions. The degradation rate is influenced by several factors including time, temperature, concentration, and pH. For instance, at higher concentrations and temperatures, the degradation of amoxicillin accelerates significantly.

Q2: What are the optimal storage conditions for aqueous solutions of this compound (Amoxicillin) to minimize degradation?

A2: For short-term storage, it is recommended to keep this compound (Amoxicillin) solutions at refrigerated temperatures (4-8°C). One study found that at 25 mg/mL, amoxicillin solutions maintained over 90% of their initial concentration for up to 12 hours at room temperature (22 ± 4°C) and up to 24 hours when stored between 4 and 8°C[1]. For longer-term storage, freezing below -30°C is advised, as storage at temperatures between 0°C and -20°C can paradoxically increase the degradation rate[2].

Q3: How does pH affect the stability of this compound (Amoxicillin) in an aqueous solution?

A3: The pH of the solution has a marked impact on the stability of this compound (Amoxicillin). Lowering the pH can improve stability. For example, one study demonstrated that by lowering the pH from 8.73 to 6.52, the shelf-life of amoxicillin improved significantly[3].

Q4: Can I pre-prepare this compound (Amoxicillin) solutions for my experiments well in advance?

A4: Due to its inherent instability in aqueous solutions, it is generally not recommended to prepare this compound (Amoxicillin) solutions far in advance. The degradation is time-dependent, and to ensure the accuracy of your experimental results, solutions should be prepared fresh whenever possible.

Troubleshooting Guide

Issue: Inconsistent results in cell-based assays using this compound (Amoxicillin).

  • Possible Cause 1: Degradation of this compound (Amoxicillin) during the experiment.

    • Solution: Prepare fresh solutions of this compound (Amoxicillin) immediately before each experiment. If the experiment is lengthy, consider replacing the solution at set intervals.

  • Possible Cause 2: Temperature fluctuations affecting stability.

    • Solution: Ensure that the this compound (Amoxicillin) solution is kept at a consistent and cool temperature throughout the experiment, as higher temperatures accelerate degradation[1].

  • Possible Cause 3: Interaction with media components.

    • Solution: Investigate potential interactions between this compound (Amoxicillin) and your cell culture media. It may be necessary to perform a stability study of this compound (Amoxicillin) in the specific media you are using.

Issue: Precipitation observed in concentrated this compound (Amoxicillin) solutions.

  • Possible Cause: Limited solubility of this compound (Amoxicillin).

    • Solution: this compound (Amoxicillin) has limited water solubility. It is recommended to reconstitute at concentrations below or equal to 150 mg/mL to avoid precipitation[1]. If a higher concentration is required, a co-solvent system may need to be developed, but this will require its own stability testing.

Data on this compound (Amoxicillin) Stability

Table 1: Effect of Concentration on Amoxicillin Stability at 25°C

Initial Concentration (mg/mL)Remaining Concentration after 24h (%)Degradation Rate (%/h)
2583-0.75
25013-3.34

Data adapted from a study on amoxicillin stability in portable elastomeric pumps[1].

Table 2: Effect of Temperature on Amoxicillin Stability

Storage Temperature (°C)Time to 90% Concentration (t90)
19.5Decreased with temperature
0 to -71.08 hours to 2 days (decreased stability)
-3013 days

Data adapted from a study on the stability of aqueous solutions of amoxicillin sodium[2].

Table 3: Effect of pH on Amoxicillin Shelf-Life (t90) at 40°C

pHShelf-life (t90)
~6.5Almost double that at pH 7 and 8
~7-
~8-

Qualitative data adapted from a study on amoxicillin/clavulanate stability[3].

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) Method for this compound (Amoxicillin) Stability Testing

  • Preparation of Mobile Phase:

    • Prepare a buffer solution (e.g., Trimethylamine buffer adjusted to pH 3.0 with orthophosphoric acid)[4].

    • The mobile phase composition will depend on the specific column and HPLC system but is typically a mixture of the buffer and an organic solvent like acetonitrile.

    • Filter the mobile phase through a 0.45 µm membrane filter.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound (Amoxicillin) reference standard in the mobile phase to prepare a stock solution.

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Preparation of Samples:

    • Prepare this compound (Amoxicillin) solutions in the desired aqueous buffer at the concentration to be tested.

    • Store the solutions under the desired conditions (e.g., different temperatures).

    • At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a wavelength appropriate for this compound (Amoxicillin).

    • Temperature: Maintain the column at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard solutions against their concentration.

    • Determine the concentration of this compound (Amoxicillin) in the test samples at each time point by interpolating from the calibration curve.

    • Calculate the percentage of the initial concentration remaining at each time point to determine the stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_solution Prepare this compound Aqueous Solution storage Store Solution under Test Conditions (T, pH) prep_solution->storage Start Experiment prep_standards Prepare HPLC Calibration Standards hplc_analysis Analyze Samples by HPLC prep_standards->hplc_analysis sampling Withdraw Aliquots at Time Points storage->sampling sampling->hplc_analysis data_analysis Calculate Concentration vs. Time hplc_analysis->data_analysis stability_determination Determine Stability Profile (t90) data_analysis->stability_determination

Caption: Workflow for assessing the aqueous stability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results cause1 Degradation During Experiment issue->cause1 cause2 Temperature Fluctuations issue->cause2 cause3 Precipitation in Stock issue->cause3 solution1 Prepare Solutions Fresh cause1->solution1 solution2 Maintain Constant Temperature cause2->solution2 solution3 Use Lower Concentration cause3->solution3

Caption: Troubleshooting logic for inconsistent this compound results.

References

Atomoxetine Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Atomoxetine. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects observed during in-vitro and in-vivo experiments. As a selective norepinephrine reuptake inhibitor, Atomoxetine's primary mechanism of action is well-defined. However, interactions with other molecular targets can occur, potentially leading to unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My experimental results suggest an effect on serotonergic signaling. Does Atomoxetine interact with the serotonin transporter (SERT)?

A1: Yes, while Atomoxetine is highly selective for the norepinephrine transporter (NET), it does exhibit binding affinity for the serotonin transporter (SERT). A PET imaging study in rhesus monkeys showed that clinically relevant doses of Atomoxetine can lead to significant occupancy of both NET (>90%) and SERT (>85%)[1][2][3]. However, in-vivo microdialysis studies in rodents have not consistently shown an increase in extracellular serotonin levels[1][4]. This suggests that the functional consequence of SERT binding in your specific experimental model may vary. If you observe effects that are blockable by a selective serotonin reuptake inhibitor (SSRI), it could indicate an off-target effect of Atomoxetine.

Q2: I am observing changes in neuronal excitability that are not consistent with norepinephrine transporter inhibition alone. Could there be an effect on ion channels?

A2: Yes, there are documented off-target effects of Atomoxetine on ion channels. Notably, it has been shown to inhibit hERG potassium channels with an IC50 of 6.3 µM, which could have implications for cardiac action potential duration[1]. Additionally, Atomoxetine can act as a blocker of NMDA receptors at clinically relevant concentrations (IC50 of approximately 3 µM), which could modulate glutamatergic neurotransmission and neuronal plasticity[5][6][7].

Q3: We are seeing unexpected cardiovascular effects in our animal model. What could be the cause?

A3: Atomoxetine's on-target effect of increasing norepinephrine can lead to cardiovascular effects like increased heart rate and blood pressure. However, its off-target inhibition of hERG potassium channels could also contribute to cardiovascular findings, particularly those related to cardiac repolarization[1]. It is crucial to monitor cardiovascular parameters closely in your experiments.

Q4: How does the metabolism of Atomoxetine affect its potential for off-target effects?

A4: Atomoxetine is primarily metabolized by the cytochrome P450 enzyme CYP2D6[1]. Genetic polymorphisms in CYP2D6 can lead to significant variations in Atomoxetine plasma concentrations. "Poor metabolizers" may have up to 10-fold higher exposure to the drug[1]. These elevated concentrations can increase the likelihood and magnitude of off-target effects. Co-administration of drugs that inhibit CYP2D6, such as bupropion, fluoxetine, or paroxetine, can also increase Atomoxetine levels and potentiate off-target activities[1][8].

Troubleshooting Guide

Observed Issue Potential Off-Target Cause Troubleshooting Steps
Unexpected anxiolytic or antidepressant-like effects in behavioral assays.SERT Occupancy: Atomoxetine may be inhibiting serotonin reuptake.1. Include a selective SERT antagonist as a control. 2. Measure serotonin levels or turnover in relevant brain regions.
Altered synaptic plasticity (e.g., in LTP/LTD experiments).NMDA Receptor Antagonism: Atomoxetine could be blocking NMDA receptors.1. Attempt to reverse the effect with an NMDA receptor agonist. 2. Perform electrophysiological recordings to directly measure NMDA receptor-mediated currents in the presence of Atomoxetine.
QT interval prolongation in ECG recordings from animal models.hERG Channel Inhibition: Atomoxetine may be delaying cardiac repolarization.1. Conduct in-vitro patch-clamp experiments on hERG-expressing cells to confirm direct channel block. 2. Compare the effects with a known hERG channel blocker as a positive control.
Variable results between experimental animals.CYP2D6 Metabolism Differences: Genetic variability in drug metabolism could be a factor.1. If possible, genotype your animals for CYP2D6 polymorphisms. 2. Measure plasma concentrations of Atomoxetine to correlate with observed effects.

Data Presentation

Table 1: On-Target and Off-Target Binding Affinities and Functional Inhibition of Atomoxetine

Target Parameter Value Species/System
Norepinephrine Transporter (NET) Ki5 nMHuman (in vitro)
IC5031 ± 10 ng/mLRhesus Monkey (in vivo PET)[2][3]
Serotonin Transporter (SERT) IC5099 ± 21 ng/mLRhesus Monkey (in vivo PET)[2][3]
NMDA Receptor IC50~3 µMRodent Cortical and Hippocampal Neurons[5][6]
hERG Potassium Channel IC506.3 µMHuman Embryonic Kidney (HEK) Cells[1]
GIRK Channels (Kir3.1/3.4) Ki6,500 nMXenopus Oocytes[1][4]

Note: Lower Ki and IC50 values indicate higher affinity/potency.

Experimental Protocols

Radioligand Binding Assay for NET and SERT

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of Atomoxetine for the norepinephrine and serotonin transporters.

Objective: To quantify the binding affinity of Atomoxetine for NET and SERT.

Materials:

  • Cell membranes prepared from cells stably expressing human NET or SERT.

  • Radioligand for NET (e.g., [3H]Nisoxetine).

  • Radioligand for SERT (e.g., [3H]Citalopram).

  • Non-labeled competing ligand for non-specific binding determination (e.g., Desipramine for NET, Fluoxetine for SERT).

  • Atomoxetine solutions of varying concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled competitor), and competitive binding (radioligand + varying concentrations of Atomoxetine).

  • Incubation: Add the cell membranes, radioligand, and appropriate competitor or Atomoxetine solution to each well.

  • Equilibration: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Atomoxetine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for hERG Channel Inhibition

This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of Atomoxetine on hERG potassium channels.

Objective: To determine the IC50 of Atomoxetine for the hERG potassium channel.

Materials:

  • Cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).

  • Borosilicate glass capillaries for pulling micropipettes.

  • External solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

  • Internal solution (for the micropipette, e.g., KCl, MgCl2, EGTA, HEPES, ATP).

  • Atomoxetine stock solution and perfusion system for drug application.

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells on coverslips for recording.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaseal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recording:

    • Clamp the cell membrane potential at a holding potential where hERG channels are closed (e.g., -80 mV).

    • Apply a depolarizing voltage step (e.g., to +20 mV) to activate the hERG channels, followed by a repolarizing step (e.g., to -50 mV) to elicit the characteristic tail current.

    • Record the baseline hERG currents.

  • Drug Application: Perfuse the cell with the external solution containing a known concentration of Atomoxetine and repeat the voltage-clamp protocol.

  • Dose-Response: Wash out the drug and repeat the procedure with different concentrations of Atomoxetine to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak tail current amplitude at each Atomoxetine concentration.

    • Normalize the current amplitudes to the baseline (pre-drug) current.

    • Plot the percentage of inhibition against the logarithm of the Atomoxetine concentration.

    • Fit the data to a dose-response equation to calculate the IC50 value.

Visualizations

cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects Atomoxetine Atomoxetine NET Norepinephrine Transporter (NET) Atomoxetine->NET Inhibits SERT Serotonin Transporter (SERT) Atomoxetine->SERT Inhibits NMDA_R NMDA Receptor Atomoxetine->NMDA_R Blocks hERG hERG K+ Channel Atomoxetine->hERG Inhibits NE_reuptake Norepinephrine Reuptake NE_synapse ↑ Synaptic Norepinephrine NE_reuptake->NE_synapse Leads to PFC_DA ↑ Dopamine in Prefrontal Cortex NE_synapse->PFC_DA

Caption: Atomoxetine's primary and off-target signaling pathways.

cluster_workflow Off-Target Screening Workflow start Test Compound (Atomoxetine) primary_assay Primary Target Assay (e.g., NET binding) start->primary_assay broad_panel Broad Receptor Panel (e.g., Radioligand Binding) primary_assay->broad_panel High Potency hit_identified Off-Target Hit Identified broad_panel->hit_identified Significant Binding functional_assays Functional Assays for Hits (e.g., Ca2+ flux, cAMP) in_vivo In-vivo Model (Phenotypic Assessment) functional_assays->in_vivo ion_channel Ion Channel Screen (e.g., Patch-Clamp) ion_channel->in_vivo end Characterize Off-Target Pharmacology in_vivo->end hit_identified->functional_assays Yes hit_identified->ion_channel Yes

Caption: A typical experimental workflow for identifying off-target effects.

References

Adamexine experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Adamexine Technical Support Center

Welcome to the this compound Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and ensure robust, reproducible results when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Kinase of Cellular Proliferation (KCP). It functions by blocking the ATP binding site of KCP, thereby preventing the phosphorylation of its downstream target, Proliferation-Associated Protein (PAP). This inhibition disrupts the Growth Factor Signaling Pathway (GFSP), leading to a reduction in cell proliferation.

Q2: Why am I observing significant batch-to-batch variability in my cell viability assays?

A2: Batch-to-batch variability can stem from several factors. Ensure that the lyophilized this compound powder is fully solubilized in DMSO to the correct stock concentration. We recommend creating single-use aliquots to avoid repeated freeze-thaw cycles. Additionally, confirm the purity and identity of each new batch via HPLC and mass spectrometry upon receipt.

Q3: My Western blot results show inconsistent inhibition of PAP phosphorylation. What are the potential causes?

A3: Inconsistent inhibition of phosphorylated PAP (p-PAP) can be due to variations in cell treatment time, cell density at the time of treatment, or the concentration of serum in the culture medium. Serum contains growth factors that can activate the GFSP, potentially competing with the inhibitory effect of this compound. We recommend a serum-starvation period before this compound treatment for more consistent results.

Q4: What is the recommended in vitro concentration range for this compound?

A4: The optimal concentration of this compound is cell-line dependent. However, a typical starting range for in vitro cell-based assays is between 10 nM and 1 µM. We advise performing a dose-response curve to determine the IC50 for your specific cell line.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 in Cell Viability Assays
Potential Cause Recommended Solution
Incorrect Drug Concentration Verify the initial stock concentration and ensure proper serial dilutions. Use a calibrated pipette.
Cell Line Resistance Sequence the KCP gene in your cell line to check for mutations that may confer resistance.
High Serum Concentration Reduce the serum concentration in your culture medium or perform the assay in serum-free medium.
Drug Degradation Store this compound stock solutions at -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent Results in Kinase Activity Assays
Potential Cause Recommended Solution
Suboptimal ATP Concentration Ensure the ATP concentration in your assay is at or near the Km of the KCP enzyme for ATP.
Inactive Enzyme Verify the activity of your recombinant KCP enzyme with a known standard inhibitor before testing this compound.
Buffer Incompatibility Confirm that the assay buffer pH and salt concentrations are optimal for KCP activity.

Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the this compound concentration and use a non-linear regression to calculate the IC50.

Protocol 2: Western Blot for p-PAP Inhibition
  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with varying concentrations of this compound for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-PAP, total PAP, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

Visualizations

Adamexine_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KCP KCP GFR->KCP Activates PAP PAP KCP->PAP Phosphorylates pPAP p-PAP PAP->pPAP Proliferation Cell Proliferation pPAP->Proliferation Promotes This compound This compound This compound->KCP Inhibits

Caption: this compound's mechanism of action in the Growth Factor Signaling Pathway.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells Adhere Overnight Adherence Seed->Adhere Treat Treat Cells (72h) Adhere->Treat Dilute Prepare this compound Dilutions Dilute->Treat MTT Add MTT (4h) Treat->MTT Solubilize Add DMSO MTT->Solubilize Read Read Absorbance Solubilize->Read Plot Plot Data Read->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for determining this compound IC50 using an MTT assay.

Troubleshooting_Logic Start High IC50 Observed CheckConc Verify Drug Concentration Start->CheckConc CheckCells Assess Cell Line (e.g., sequencing) CheckConc->CheckCells If concentration is correct CheckSerum Evaluate Serum Effect CheckCells->CheckSerum If no resistance mutations CheckDeg Check for Drug Degradation CheckSerum->CheckDeg If serum effect is ruled out Resolved Issue Resolved CheckDeg->Resolved If drug is stable

Caption: Logical troubleshooting flow for high this compound IC50 values.

Adamexine dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

Adamexine Technical Support Center

Welcome to the technical support resource for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of Kinase-X, a critical serine/threonine kinase in the MAPK/ERK signaling cascade. By blocking Kinase-X, this compound prevents the phosphorylation of downstream substrates, leading to an inhibition of cell proliferation and induction of apoptosis in tumor cells with a constitutively active pathway.

cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF KinaseX Kinase-X RAF->KinaseX ERK ERK KinaseX->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KinaseX

Caption: this compound inhibits the Kinase-X enzyme in the MAPK/ERK pathway.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend using DMSO at a concentration of 10 mM. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The lyophilized powder can be stored at 4°C for short periods but should be kept at -20°C for long-term storage.

Q3: Is this compound light-sensitive?

A3: this compound exhibits moderate light sensitivity. We recommend protecting stock solutions and experimental plates from direct light by using amber vials and covering plates with foil whenever possible.

Dose-Response Curve Troubleshooting Guide

This section addresses common problems encountered during the generation of dose-response curves for this compound.

Q4: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A4: Inconsistent IC50 values are a frequent issue and can stem from several sources. Refer to the troubleshooting flowchart below. Key factors include cell passage number, seeding density, serum concentration in the media, and the precise incubation time with the compound.

Start Inconsistent IC50 Values CheckCells Are cell passage number and health consistent? Start->CheckCells CheckDensity Is cell seeding density uniform? CheckCells->CheckDensity Yes Sol_Cells Solution: Use cells within a narrow passage range (e.g., 5-15). Discard unhealthy cultures. CheckCells->Sol_Cells No CheckSerum Is serum concentration in media consistent? CheckDensity->CheckSerum Yes Sol_Density Solution: Optimize and validate seeding density. Ensure even cell suspension before plating. CheckDensity->Sol_Density No CheckProtocol Are incubation time and drug prep consistent? CheckSerum->CheckProtocol Yes Sol_Serum Solution: Use the same batch and concentration of FBS. Note that serum proteins can bind this compound. CheckSerum->Sol_Serum No Sol_Protocol Solution: Standardize all protocol steps, especially drug dilution and incubation duration. CheckProtocol->Sol_Protocol No

Caption: Troubleshooting flowchart for inconsistent IC50 values.

Q5: I am observing high variability between my technical replicates. How can I reduce the coefficient of variation (%CV)?

A5: High %CV often points to technical errors in assay execution.

  • Pipetting Error: Ensure your pipettes are calibrated. When preparing serial dilutions, mix each dilution step thoroughly. Use reverse pipetting for viscous solutions like cell suspensions.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to create a humidity barrier.

  • Cell Clumping: Ensure a single-cell suspension before plating. Clumps of cells will lead to uneven growth and inconsistent results.

Q6: The dose-response curve is flat, and I cannot achieve 50% inhibition, even at high concentrations. Why?

A6: This suggests a lack of drug potency under the current experimental conditions.

  • Cell Line Resistance: The chosen cell line may lack the Kinase-X pathway dependency or may have intrinsic resistance mechanisms. Confirm that your cell line expresses active Kinase-X.

  • Drug Inactivation: this compound may be unstable in your culture medium over the incubation period. Consider reducing the incubation time or refreshing the medium with the drug.

  • High Serum Concentration: Components in Fetal Bovine Serum (FBS) can bind to this compound, reducing its effective concentration. Try reducing the serum concentration during the drug treatment period.

Parameter Condition A Condition B Expected IC50 Change
Cell Line HT-29 (Kinase-X Active)A549 (Kinase-X Low)IC50 will be significantly lower in HT-29
Serum % 10% FBS2% FBSIC50 may decrease with lower serum
Incubation Time 72 hours48 hoursIC50 may increase with shorter incubation

Experimental Protocols

Protocol: Determining this compound IC50 using an MTS Cell Viability Assay

This protocol outlines a standard method for generating a dose-response curve for this compound.

cluster_workflow IC50 Determination Workflow P0 1. Prepare this compound Serial Dilutions P3 4. Treat Cells with This compound Dilutions P0->P3 P1 2. Seed Cells in 96-Well Plate P2 3. Allow Cells to Adhere (e.g., 24 hours) P1->P2 P2->P3 P4 5. Incubate for Specified Period (e.g., 72 hours) P3->P4 P5 6. Add MTS Reagent to Each Well P4->P5 P6 7. Incubate (1-4 hours) and Read Absorbance P5->P6 P7 8. Analyze Data: Normalize to Control, Fit Curve, Calculate IC50 P6->P7

Caption: Standard workflow for an this compound IC50 experiment.

Materials:

  • This compound powder and DMSO

  • Cell line of interest (e.g., HT-29)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette

  • Plate reader (490 nm absorbance)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Cell Seeding: a. Trypsinize and count cells. b. Dilute the cell suspension to a pre-optimized seeding density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. c. Seed the cells into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells. d. Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Drug Dilution and Treatment: a. Prepare a 2X working concentration serial dilution series of this compound in culture medium. For an 8-point curve, you might start with a 200 µM top concentration. Include a "vehicle-only" control (0.5% DMSO in medium). b. Carefully remove the medium from the cells and add 100 µL of the appropriate 2X drug dilution to each well (in triplicate). This results in a 1X final concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO2.

  • MTS Assay: a. Add 20 µL of MTS reagent directly to each well. b. Incubate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Average the absorbance values for your triplicate wells. b. Subtract the background absorbance (media-only wells). c. Normalize the data by expressing cell viability as a percentage relative to the vehicle-only control wells (100% viability). d. Plot the % viability against the log of the this compound concentration and fit a four-parameter logistic (4PL) non-linear regression curve to determine the IC50 value.

Parameter Recommended Value Notes
Cell Seeding Density 3,000 - 8,000 cells/wellMust be optimized to ensure cells are in log-growth phase at end of assay.
DMSO Final Conc. < 0.5%High DMSO concentrations can be toxic to cells.
Incubation Time 48 - 72 hoursDependent on cell doubling time and experimental goals.
Number of Replicates n ≥ 3Technical and biological replicates are recommended for robust data.

Avoiding Adamexine precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Adamexine precipitation in buffer systems.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy and shows precipitation upon preparation. What is the common cause?

Precipitation of this compound in aqueous buffers is a common issue primarily due to its low intrinsic solubility. This compound is a large, hydrophobic molecule, and its solubility is highly dependent on the pH of the buffer and the presence of co-solvents. Precipitation often occurs when the concentration of this compound exceeds its solubility limit under the specific experimental conditions.

Q2: What is the difference between this compound free base and this compound hydrochloride (HCl) in terms of solubility?

This compound hydrochloride is the salt form of this compound and is generally recommended for use in aqueous solutions due to its significantly higher water solubility compared to the free base. The protonated amine in the hydrochloride salt allows for better interaction with water molecules, enhancing its solubility.

Q3: I am dissolving this compound in an organic solvent first. What is the best practice for diluting it into my aqueous buffer?

When using an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution of this compound, it is crucial to perform a gradual dilution into the aqueous buffer. Abruptly adding the concentrated organic stock to the buffer can cause localized supersaturation and immediate precipitation. It is recommended to add the this compound stock solution dropwise to the vigorously stirring buffer.

Q4: Can temperature affect the solubility of this compound in my buffer?

Q5: How does the pH of the buffer affect this compound solubility?

The pH of the buffer is a critical factor influencing the solubility of this compound, particularly for the hydrochloride salt. This compound contains an amine group, which can be protonated at acidic pH. This protonation increases the polarity of the molecule and its solubility in aqueous solutions. Therefore, using a buffer with a slightly acidic pH may help to prevent precipitation.

Troubleshooting Guide

Issue: this compound Precipitation During Solution Preparation

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your buffer systems.

Step 1: Initial Assessment and Observation

  • Observe the precipitation: Is it immediate upon addition of this compound, or does it occur over time? Is the precipitate crystalline or amorphous?

  • Record the conditions: Note the concentration of this compound, the buffer composition (including pH), the temperature, and the method of addition.

Step 2: Optimizing the Dissolution Process

The following workflow diagram illustrates a systematic approach to preparing a clear this compound solution.

G cluster_0 start Start: this compound Powder stock Prepare Concentrated Stock in 100% DMSO start->stock add Add Stock to Buffer Dropwise with Stirring stock->add buffer Select Appropriate Aqueous Buffer buffer->add observe Observe for Precipitation add->observe clear Clear Solution (Proceed with Experiment) observe->clear No precipitate Precipitation Observed observe->precipitate Yes end End: Optimized Protocol clear->end troubleshoot Troubleshooting Steps precipitate->troubleshoot troubleshoot->add Re-attempt G cluster_0 Troubleshooting Logic start Precipitation Observed check_conc Is Concentration Too High? start->check_conc lower_conc Lower this compound Concentration check_conc->lower_conc Yes check_ph Is Buffer pH > 6.0? check_conc->check_ph No success Clear Solution lower_conc->success lower_ph Use Buffer with pH 4.0-6.0 check_ph->lower_ph Yes check_temp Was Solution Prepared at Room Temp? check_ph->check_temp No lower_ph->success warm Warm Buffer to 37°C During Preparation check_temp->warm Yes cosolvent Consider Co-solvent (Last Resort) check_temp->cosolvent No sonicate Apply Sonication warm->sonicate sonicate->success cosolvent->success

Refining Adamexine treatment protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols involving Adamexine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and data presentation to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective norepinephrine (NE) reuptake inhibitor.[1][2][3] It primarily acts by binding to the presynaptic norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft.[1][3][4] This leads to an increased concentration of NE in the synapse, particularly in the prefrontal cortex.[1][2][4] Additionally, this compound has been shown to increase dopamine levels in the prefrontal cortex.[5][6]

Q2: What is the expected downstream signaling pathway affected by this compound?

A2: this compound has been observed to activate the AMP-activated protein kinase (AMPK) signaling pathway.[7] This activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.[7]

Q3: How long does it typically take for this compound to show an effect in in vitro cell cultures?

A3: The onset of this compound's effects can vary depending on the cell type and the specific assay being performed. While direct inhibition of the norepinephrine transporter is rapid, downstream effects on signaling pathways and gene expression may require longer incubation times, typically ranging from 1 to 24 hours. For full efficacy in some experimental models, a longer treatment period of up to 4-6 weeks may be necessary to observe significant changes.[2]

Q4: Can this compound be used in combination with other compounds?

A4: Yes, this compound can be used in co-treatment studies. However, it is crucial to consider potential drug-drug interactions. For instance, compounds that are metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme may have altered metabolism when used with this compound, as it is also metabolized by this enzyme.[1][3] It is recommended to perform preliminary dose-response and toxicity assessments of the combination treatment.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells in a cell-based assay. 1. Inconsistent cell seeding density. 2. Edge effects in the microplate. 3. Pipetting errors during reagent addition.[8] 4. Cell clumping.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use reverse pipetting for viscous solutions and ensure proper mixing. 4. Gently triturate the cell suspension before seeding.
No significant effect of this compound observed at expected concentrations. 1. Incorrect dosage calculation or dilution. 2. Low expression of the norepinephrine transporter (NET) in the chosen cell line. 3. This compound degradation due to improper storage. 4. Insufficient incubation time.1. Double-check all calculations and prepare fresh dilutions. 2. Verify NET expression in your cell model using qPCR or Western blotting. Consider using a cell line with known high NET expression. 3. Store this compound according to the manufacturer's instructions, protected from light and moisture. 4. Perform a time-course experiment to determine the optimal incubation period.
High background signal in fluorescence-based assays. 1. Autofluorescence of this compound or other media components.[8] 2. Non-specific binding of detection antibodies. 3. Contamination of cell cultures.1. Run a control with this compound in cell-free media to quantify its intrinsic fluorescence. 2. Include appropriate isotype controls and optimize antibody concentrations. 3. Regularly test cell cultures for mycoplasma contamination.[8]
Unexpected cytotoxicity observed. 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity.[8] 3. Contamination of the this compound stock solution.1. Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). 3. Use a fresh, sterile-filtered stock solution of this compound.

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Transporter (NET) Uptake Assay

This protocol measures the inhibitory effect of this compound on the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing human NET (HEK-NET)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • [³H]-Norepinephrine

  • This compound

  • Desipramine (positive control)

  • Poly-D-lysine coated 24-well plates

  • Scintillation fluid and counter

Methodology:

  • Seed HEK-NET cells onto poly-D-lysine coated 24-well plates at a density of 2 x 10⁵ cells/well and culture for 24 hours.

  • Wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells with varying concentrations of this compound (or Desipramine) in KRH buffer for 15 minutes at 37°C.

  • Add [³H]-Norepinephrine to a final concentration of 10 nM and incubate for 10 minutes at 37°C.

  • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.5 mL of 1% SDS.

  • Transfer the lysate to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

Protocol 2: Western Blot Analysis of AMPK Pathway Activation

This protocol assesses the effect of this compound on the phosphorylation of AMPK and its downstream target ACC.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • Lysis buffer (RIPA) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Plate SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with the desired concentrations of this compound for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

Data Presentation

Table 1: this compound Inhibition of [³H]-Norepinephrine Uptake in HEK-NET Cells
This compound Conc. (nM)% Inhibition (Mean ± SD)
115.2 ± 3.1
1048.9 ± 5.6
5085.7 ± 4.2
10095.1 ± 2.8
50098.3 ± 1.9
Table 2: Quantification of AMPK and ACC Phosphorylation in SH-SY5Y Cells Treated with this compound (10 µM) for 2 hours
ProteinRelative Phosphorylation (Fold Change vs. Control)
p-AMPKα (Thr172) / total AMPKα3.2 ± 0.4
p-ACC (Ser79) / total ACC2.8 ± 0.3

Mandatory Visualizations

Adamexine_Signaling_Pathway This compound This compound NET Norepinephrine Transporter (NET) This compound->NET inhibits NE_synapse Increased Synaptic Norepinephrine NE_reuptake Norepinephrine Reuptake NET->NE_reuptake mediates NE_reuptake->NE_synapse leads to AMPK AMPK Activation NE_synapse->AMPK ACC ACC Inhibition AMPK->ACC phosphorylates & inhibits CPT1 CPT1 Activation ACC->CPT1 relieves inhibition of FAO Increased Fatty Acid Oxidation CPT1->FAO

Caption: this compound's proposed signaling pathway.

Experimental_Workflow_NET_Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement Seed_Cells Seed HEK-NET cells in 24-well plate Culture Culture for 24h Seed_Cells->Culture Wash_1 Wash with KRH buffer Culture->Wash_1 Pre_incubation Pre-incubate with This compound Wash_1->Pre_incubation Add_Radioligand Add [³H]-Norepinephrine Pre_incubation->Add_Radioligand Terminate Terminate uptake & wash with cold buffer Add_Radioligand->Terminate Lyse Lyse cells Terminate->Lyse Scintillation Measure radioactivity Lyse->Scintillation

Caption: Workflow for the NET uptake assay.

Troubleshooting_Logic Start High Assay Variability Check_Seeding Check Cell Seeding Protocol & Density Start->Check_Seeding Check_Pipetting Review Pipetting Technique Check_Seeding->Check_Pipetting Seeding OK Resolved Variability Reduced Check_Seeding->Resolved Corrected Check_Plate Evaluate for Edge Effects Check_Pipetting->Check_Plate Pipetting OK Check_Pipetting->Resolved Improved Check_Plate->Resolved Edge effects mitigated Unresolved Issue Persists Check_Plate->Unresolved No edge effects

Caption: Troubleshooting logic for high assay variability.

References

Validation & Comparative

Validating Mucolytic Activity: A Comparative Analysis of Adamexine and Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the mucolytic activity of established agents and addresses the current standing of a newer compound, Adamexine. While this compound is classified as a mucolytic agent, publicly available experimental data validating its efficacy and mechanism of action remains elusive. This document, therefore, focuses on established mucolytics—N-acetylcysteine (NAC), Ambroxol, and Bromhexine—to provide a framework for evaluating potential new candidates like this compound.

Comparative Efficacy of Mucolytic Agents

The following table summarizes the known mechanisms and effects of common mucolytic drugs. The absence of data for this compound highlights the need for further research to substantiate its classification as a mucolytic.

Mucolytic Agent Mechanism of Action Effect on Sputum Viscosity Clinical Efficacy Highlights
This compound No publicly available dataNo publicly available dataNo publicly available data
N-acetylcysteine (NAC) Breaks disulfide bonds in mucin polymers, reducing mucus viscosity.[1]Significant reductionEffective in conditions with thick, viscous mucus like cystic fibrosis and COPD.[1] Also possesses antioxidant and anti-inflammatory properties.
Ambroxol Stimulates surfactant and mucus secretion, and normalizes mucus viscosity.[2] May increase mucociliary clearance.[3]Reduces viscosity and improves clearanceWidely used in acute and chronic respiratory diseases to facilitate mucus expectoration.[2]
Bromhexine A prodrug that is metabolized to Ambroxol. It acts as a secretolytic and secretomotoric agent in the bronchial tract.Indirectly reduces viscosity by increasing serous secretionUsed to relieve chest congestion by thinning and loosening mucus.
Erdosteine A thiol derivative with mucolytic and antioxidant activity.[4]Reduces sputum viscosity and adhesion more effectively than a placebo.[4]Shown to reduce the frequency and severity of cough and exacerbations in patients with COPD.[4]

Experimental Protocols for Evaluating Mucolytic Activity

Standardized in vitro and in vivo models are crucial for validating the mucolytic activity of a compound. The following are examples of key experimental protocols.

In Vitro Viscosity Measurement

Objective: To quantify the effect of a mucolytic agent on the viscosity of mucus or a mucus simulant.

Methodology:

  • Sample Preparation: Sputum samples from patients with respiratory diseases or a prepared mucin solution (e.g., porcine gastric mucin) are used.[5]

  • Treatment: The mucolytic agent at various concentrations is added to the mucus samples. A control group with a placebo (e.g., saline) is included.

  • Incubation: Samples are incubated under controlled conditions (e.g., 37°C for 30 minutes).[5]

  • Viscosity Measurement: The viscosity of the samples is measured using a rheometer or viscometer. Parameters such as dynamic viscosity and storage modulus are recorded.[6]

  • Data Analysis: The percentage reduction in viscosity compared to the control is calculated to determine the mucolytic activity.

Mucociliary Clearance Assay

Objective: To assess the effect of a mucolytic agent on the transport of mucus by cilia in an airway model.

Methodology:

  • Model: A fully differentiated human airway epithelium model (e.g., MucilAir™) is used.[4]

  • Treatment: The apical surface of the epithelium is treated with the mucolytic agent.

  • Visualization: Microspheres or labeled particles are added to the mucus layer to track their movement.

  • Measurement: The velocity of particle movement (mucociliary clearance rate) is measured using microscopy and image analysis software.

  • Cilia Beat Frequency: The frequency of ciliary beating can also be measured as a secondary endpoint.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Mucolytic Activity Validation

The following diagram illustrates a typical workflow for validating the mucolytic activity of a new chemical entity (NCE) like this compound.

G cluster_0 In Vitro Screening cluster_1 Ex Vivo Analysis cluster_2 In Vivo & Clinical Validation NCE New Chemical Entity (e.g., this compound) Viscometry Viscometry / Rheology Assay NCE->Viscometry CellCulture Human Bronchial Epithelial Cells NCE->CellCulture Mucin Mucin Solution / Sputum Sample Mucin->Viscometry MCC Mucociliary Clearance Assay ExVivo_Viscometry Ex Vivo Viscosity Measurement CellCulture->MCC Toxicity Cytotoxicity Assay CellCulture->Toxicity Sputum Patient Sputum Samples Sputum->ExVivo_Viscometry Animal Animal Model of Bronchitis Human Clinical Trials Efficacy Efficacy & Safety Assessment Animal->Efficacy Human->Efficacy

Caption: Workflow for validating the mucolytic activity of a novel compound.

General Signaling Pathway for Mucolytic Action

While the specific pathway for this compound is unknown, many mucolytics function by disrupting the structure of mucin polymers. The diagram below illustrates this general mechanism.

G Mucin Mucin Polymers (High Viscosity) Disulfide Disulfide Bonds Mucin->Disulfide cross-links ReducedMucin Depolymerized Mucin (Low Viscosity) Disulfide->ReducedMucin leads to Mucolytic Mucolytic Agent (e.g., NAC) Mucolytic->Disulfide breaks

Caption: General mechanism of action for a classic mucolytic agent.

Conclusion

While this compound is categorized as a mucolytic, the absence of published experimental data makes it impossible to validate its activity against established agents like N-acetylcysteine, Ambroxol, and Bromhexine. The experimental protocols and comparative data presented for these known mucolytics provide a clear framework for the necessary research to substantiate the therapeutic potential of this compound. Further in vitro and in vivo studies are essential to elucidate its mechanism of action and quantify its efficacy.

References

A Comparative Guide to Mucolytic Agents: N-acetylcysteine vs. Adamexine

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "Adamexine"

Despite a comprehensive search of scientific literature and chemical databases, no significant data was found for a mucolytic agent named "this compound." Information regarding its mechanism of action, quantitative effects on mucus, or clinical trial data is not available in the public domain. Therefore, a direct comparison between this compound and N-acetylcysteine with supporting experimental data cannot be provided at this time.

This guide will proceed with a detailed analysis of N-acetylcysteine (NAC), a widely researched and utilized mucolytic agent. To fulfill the comparative aspect of the request, we will contrast NAC with Ambroxol , another commonly used mucolytic for which extensive data is available. This comparison will provide researchers, scientists, and drug development professionals with a valuable reference for understanding the performance and mechanisms of two distinct and well-documented mucolytic drugs.

N-acetylcysteine (NAC): A Multifaceted Mucolytic

N-acetylcysteine is a derivative of the amino acid cysteine and has been a cornerstone in the management of respiratory diseases characterized by excessive and viscous mucus production for decades. Its efficacy stems from a combination of mucolytic, antioxidant, and anti-inflammatory properties.

Mechanism of Action

NAC's primary mucolytic action is attributed to its free sulfhydryl group (-SH). This group directly cleaves the disulfide bonds (-S-S-) that cross-link mucin glycoproteins, the primary components of mucus.[1] This depolymerization reduces the viscosity and elasticity of the mucus, making it easier to clear from the airways through coughing and ciliary action.[2]

Beyond its direct mucolytic effect, NAC serves as a precursor to L-cysteine, which is essential for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] By replenishing GSH levels, NAC helps protect airway tissues from oxidative damage caused by inflammatory processes and external irritants.[1][3] This antioxidant activity also contributes to its anti-inflammatory effects.[3] Recent systematic reviews suggest that NAC may also act as a mucoregulator by inhibiting MUC5AC and MUC5B gene and protein expression, as well as reducing goblet cell hyperplasia.[4][5]

Signaling Pathway of Mucus Disruption by N-acetylcysteine

NAC_Mechanism cluster_mucus Mucus Gel Matrix cluster_result Result MUC Mucin Glycoproteins DSB Disulfide Bonds (-S-S-) MUC->DSB Cross-linking DSB->MUC Reduced_Viscosity Reduced Mucus Viscosity & Elasticity NAC N-acetylcysteine (NAC) SH Free Sulfhydryl Group (-SH) NAC->SH Provides SH->DSB Cleaves Improved_Clearance Improved Mucus Clearance Reduced_Viscosity->Improved_Clearance

Caption: Mechanism of N-acetylcysteine's mucolytic action.

Ambroxol: A Secretolytic and Secretomotor Agent

Ambroxol hydrochloride is another widely used mucoactive agent. While often categorized as a mucolytic, its primary mechanisms differ from those of NAC.

Mechanism of Action

Ambroxol's effects are primarily secretolytic and secretomotor. It stimulates the secretion of a thinner, less viscous mucus by acting on the mucus-secreting cells in the respiratory tract. Ambroxol has also been shown to increase the production of pulmonary surfactant, which reduces the adhesion of mucus to the bronchial walls and improves its transport by ciliary action. Furthermore, it is suggested that Ambroxol can enhance mucociliary clearance by stimulating ciliary beat frequency.

Quantitative Comparison of N-acetylcysteine and Ambroxol

The following table summarizes quantitative data from a clinical trial comparing intravenous N-acetylcysteine and Ambroxol in patients with respiratory diseases and abnormal mucus secretion.

ParameterN-acetylcysteine (600 mg IV, twice daily)Ambroxol Hydrochloride (30 mg IV, twice daily)Placebo
Change in Sputum Viscosity Score (from baseline to day 7) Statistically significant improvement vs. placebo (p<0.001)Non-inferior to N-acetylcysteine-
Mean Difference in Sputum Viscosity Score vs. Placebo 0.24Not reported directly, but non-inferior to NAC-
Change in Expectoration Difficulty Score (from baseline to day 7) Statistically significant improvement vs. placebo (p=0.002)Non-inferior to N-acetylcysteine-
Mean Difference in Expectoration Difficulty Score vs. Placebo 0.29Not reported directly, but non-inferior to NAC-

Experimental Protocols

Assessment of Sputum Viscosity and Expectoration Difficulty

A common experimental protocol for evaluating the efficacy of mucolytic agents in a clinical setting involves the following steps:

  • Patient Recruitment: Hospitalized patients with respiratory diseases (e.g., acute or chronic bronchitis, emphysema, bronchiectasis) and abnormal mucus secretion are enrolled.

  • Randomization: Patients are randomly assigned to receive the investigational drug (e.g., N-acetylcysteine), a comparator drug (e.g., Ambroxol), or a placebo in a double-blind manner.

  • Treatment Administration: The assigned treatment is administered for a defined period, for instance, as an intravenous infusion twice daily for 7 days.

  • Efficacy Assessment: Sputum viscosity and expectoration difficulty are assessed at baseline and at the end of the treatment period using ordinal categorical 4-point scales.

  • Statistical Analysis: The changes from baseline in the outcome scores are analyzed using appropriate statistical methods, such as the Mann-Whitney U statistic, to determine the superiority of the active treatments over placebo and the non-inferiority between active treatments.

Experimental Workflow for Clinical Trial of Mucolytics

Clinical_Trial_Workflow Start Patient Recruitment (Respiratory Disease with Abnormal Mucus) Randomization Randomization Start->Randomization Group_NAC Group A: N-acetylcysteine Randomization->Group_NAC Group_Ambroxol Group B: Ambroxol Randomization->Group_Ambroxol Group_Placebo Group C: Placebo Randomization->Group_Placebo Treatment 7-Day Intravenous Treatment Group_NAC->Treatment Group_Ambroxol->Treatment Group_Placebo->Treatment Assessment Assessment of Sputum Viscosity & Expectoration Difficulty (Baseline and Day 7) Treatment->Assessment Analysis Statistical Analysis Assessment->Analysis End Efficacy & Safety Results Analysis->End

Caption: A generalized workflow for a clinical trial comparing mucolytic agents.

Signaling Pathways in Mucus Hypersecretion

The overproduction of mucus in many respiratory diseases is a complex process involving multiple inflammatory mediators and intracellular signaling pathways. A key convergent pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Various stimuli, including inflammatory cytokines, can lead to the activation of EGFR, which in turn triggers downstream signaling cascades (e.g., Ras/Raf/MEK/ERK) that promote the transcription of mucin genes, such as MUC5AC, leading to goblet cell hyperplasia and mucus hypersecretion.

Simplified EGFR Signaling Pathway in Mucus Hypersecretion

EGFR_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Oxidative Stress) EGFR EGFR Activation Stimuli->EGFR Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) EGFR->Downstream Transcription Mucin Gene Transcription (e.g., MUC5AC) Downstream->Transcription Result Goblet Cell Hyperplasia & Mucus Hypersecretion Transcription->Result

Caption: Simplified EGFR signaling pathway leading to mucus hypersecretion.

Conclusion

While a direct comparison with "this compound" is not feasible due to the absence of scientific data, this guide provides a comprehensive overview of N-acetylcysteine and its comparison with another established mucolytic, Ambroxol. N-acetylcysteine primarily acts by directly breaking down mucus polymers through the cleavage of disulfide bonds, in addition to its significant antioxidant and anti-inflammatory roles. Ambroxol, on the other hand, functions mainly by stimulating the secretion of thinner mucus and enhancing mucociliary clearance. The provided clinical trial data indicates that intravenous N-acetylcysteine is superior to placebo and non-inferior to Ambroxol in improving sputum viscosity and ease of expectoration. The elucidation of signaling pathways involved in mucus hypersecretion, such as the EGFR pathway, offers promising targets for the development of novel mucoregulatory therapies. This guide serves as a valuable resource for researchers and professionals in the field of drug development for respiratory diseases.

References

Comparative Analysis of Bromhexine and Its Active Metabolite, Ambroxol, as Mucoactive Agents

Author: BenchChem Technical Support Team. Date: November 2025

A note on the originally requested topic: The initial request for a comparative analysis included a substance referred to as "Adamexine." While a compound with this name is registered with a chemical formula of C20H26Br2N2O, publicly available scientific literature and pharmacological databases lack sufficient information regarding its mechanism of action, therapeutic applications, and experimental data. Consequently, a direct and meaningful comparison with bromhexine is not feasible at this time. Therefore, this guide provides a comparative analysis between bromhexine and its well-researched, clinically relevant, and widely used active metabolite, ambroxol. This comparison offers valuable insights for researchers, scientists, and drug development professionals into the nuances of these two related mucoactive compounds.

Introduction

Bromhexine and ambroxol are mucolytic agents commonly used in the treatment of respiratory disorders associated with excessive or viscous mucus. Bromhexine, a synthetic derivative of the vasicine alkaloid from the Adhatoda vasica plant, was first introduced in 1963.[1] It exerts its effects after being metabolized in the liver to its active form, ambroxol. Ambroxol is also administered directly as a drug and is recognized for its secretolytic and secretomotoric properties. This guide provides a detailed comparison of their chemical structures, mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data.

Chemical Structure and Properties

Both bromhexine and ambroxol share a core chemical scaffold derived from a substituted aniline structure. The key difference lies in the presence of a methyl group on the secondary amine in bromhexine, which is absent in ambroxol, and the addition of a hydroxyl group on the cyclohexyl ring of ambroxol.

Table 1: Chemical and Physical Properties

PropertyBromhexineAmbroxol
IUPAC Name 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilinetrans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol
Molecular Formula C14H20Br2N2C13H18Br2N2O
Molecular Weight 376.13 g/mol [2]378.10 g/mol
Chemical Structure A substituted aniline with a cyclohexyl(methyl)amino]methyl group.[2]An active metabolite of bromhexine.

Mechanism of Action

Both bromhexine and ambroxol facilitate the clearance of mucus from the respiratory tract, though their precise mechanisms have been further elucidated for ambroxol.

Bromhexine acts as a secretolytic by:

  • Depolymerizing Mucopolysaccharides: It disrupts the network of acid mucopolysaccharide fibers in the mucus, reducing its viscosity.[3]

  • Stimulating Glandular Secretion: It increases the production of serous mucus in the respiratory tract, leading to a less viscous secretion that is easier to expectorate.[4][5]

Ambroxol , as the active metabolite of bromhexine, shares these mucolytic properties but also exhibits additional mechanisms:

  • Surfactant Stimulation: It stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial epithelium.

  • Anti-inflammatory and Antioxidant Effects: Ambroxol has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[6] It also possesses antioxidant activity.

  • Ciliary Stimulation: It enhances mucociliary clearance by increasing the ciliary beat frequency.[7]

Signaling Pathway for Mucolytic Action

The following diagram illustrates the proposed signaling pathway for the mucolytic and secretagogue effects of ambroxol.

Proposed Signaling Pathway for Ambroxol's Mucoactive Effects Ambroxol Ambroxol Type_II_Pneumocytes Type II Pneumocytes Ambroxol->Type_II_Pneumocytes Bronchial_Glands Bronchial Glands Ambroxol->Bronchial_Glands Ciliated_Epithelium Ciliated Epithelium Ambroxol->Ciliated_Epithelium Surfactant_Production Increased Surfactant Synthesis & Secretion Type_II_Pneumocytes->Surfactant_Production Mucus_Adhesion Reduced Mucus Adhesion Surfactant_Production->Mucus_Adhesion Mucociliary_Clearance Enhanced Mucociliary Clearance Mucus_Adhesion->Mucociliary_Clearance Serous_Mucus Increased Serous Mucus Production Bronchial_Glands->Serous_Mucus Mucus_Viscosity Decreased Mucus Viscosity Serous_Mucus->Mucus_Viscosity Mucus_Viscosity->Mucociliary_Clearance Ciliary_Beat Increased Ciliary Beat Frequency Ciliated_Epithelium->Ciliary_Beat Ciliary_Beat->Mucociliary_Clearance

Caption: Proposed signaling pathway for ambroxol's mucoactive effects.

Pharmacokinetics

The pharmacokinetic profiles of bromhexine and ambroxol differ significantly, primarily due to the first-pass metabolism of bromhexine.

Table 2: Comparative Pharmacokinetic Parameters

ParameterBromhexineAmbroxol
Absorption Rapidly absorbed from the GI tract.[3][7]Rapidly and completely absorbed.
Bioavailability ~20-27% due to extensive first-pass metabolism.[3][7]~79% (for immediate-release forms).
Protein Binding Highly bound to plasma proteins (~95%).[7]~90%
Metabolism Extensively metabolized in the liver, primarily to ambroxol and other metabolites.[2][7]Metabolized in the liver to a lesser extent than bromhexine.
Half-life Terminal elimination half-life is variable, ranging from 6.6 to 31.4 hours.[2][7]~10 hours.
Excretion Primarily excreted in the urine as metabolites (~85-90%).[3]Primarily excreted in the urine.

Clinical Efficacy and Safety

Clinical studies have demonstrated the efficacy of both bromhexine and ambroxol in treating conditions with productive cough. However, direct comparative studies often suggest that ambroxol may have a more potent effect.

A study comparing single doses of bromhexine and ambroxol in patients with chronic bronchitis found that ambroxol was more effective in improving sputum viscosity and ease of expectoration.

Table 3: Summary of Comparative Clinical Efficacy Data

Outcome MeasureBromhexineAmbroxolReference
Sputum Viscosity Significant reduction.Greater reduction compared to bromhexine.Furgala-Wojas et al.
Ease of Expectoration Improved.Significantly greater improvement.Furgala-Wojas et al.
Cough Frequency Reduced.Similar or slightly greater reduction.Various studies
Safety and Tolerability

Both drugs are generally well-tolerated. The most common side effects are gastrointestinal disturbances.

  • Bromhexine: Side effects may include headache, dizziness, and sweating. Caution is advised in patients with a history of gastric ulceration.[3]

  • Ambroxol: Similar side effect profile to bromhexine, with gastrointestinal issues being the most frequently reported.

Experimental Protocols

In-vitro Sputum Viscosity Measurement

A common experimental protocol to assess the efficacy of mucolytics involves the in-vitro measurement of sputum viscosity.

Experimental Workflow for Sputum Viscosity Measurement cluster_0 Sputum Collection and Preparation cluster_1 Treatment Groups Sputum_Collection Collect sputum from patients with chronic bronchitis Homogenization Homogenize sputum samples Sputum_Collection->Homogenization Control Control (Saline) Homogenization->Control Bromhexine Bromhexine Solution Homogenization->Bromhexine Ambroxol Ambroxol Solution Homogenization->Ambroxol Incubation Incubate sputum samples with test solutions at 37°C Control->Incubation Bromhexine->Incubation Ambroxol->Incubation Viscometry Measure viscosity using a cone-plate viscometer Incubation->Viscometry Data_Analysis Compare viscosity changes between groups Viscometry->Data_Analysis

Caption: Experimental workflow for in-vitro sputum viscosity measurement.

Methodology:

  • Sputum Collection: Sputum samples are collected from patients diagnosed with chronic bronchitis or other respiratory diseases with productive cough.

  • Homogenization: The collected sputum is pooled and gently homogenized to ensure consistency.

  • Treatment: Aliquots of the homogenized sputum are treated with solutions of bromhexine, ambroxol, or a saline control at various concentrations.

  • Incubation: The mixtures are incubated at 37°C for a specified period (e.g., 30 minutes).

  • Viscosity Measurement: The viscosity of each sample is measured using a viscometer (e.g., a cone-plate or rotational viscometer) at a constant shear rate.

  • Data Analysis: The percentage change in viscosity from baseline is calculated for each treatment group and compared to the control group to determine the mucolytic activity.

Conclusion

Both bromhexine and its active metabolite, ambroxol, are effective mucolytic agents that play a significant role in the management of respiratory diseases characterized by abnormal mucus production. While bromhexine requires metabolic activation to ambroxol, the latter can be administered directly and appears to have a more potent and multifaceted mechanism of action, including surfactant stimulation and anti-inflammatory effects. The pharmacokinetic profile of ambroxol is also more favorable, with higher bioavailability. For researchers and drug development professionals, understanding these differences is crucial for the targeted development of new mucoactive therapies and the design of clinical trials to evaluate their efficacy. Further head-to-head clinical trials are warranted to fully delineate the comparative benefits of these two closely related compounds in various respiratory pathologies.

References

A Comparative Guide to Adamexine and Atomoxetine: Structural and Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and pharmacological properties of Adamexine and Atomoxetine. While extensive data is available for Atomoxetine, a selective norepinephrine reuptake inhibitor widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), there is a notable lack of publicly available scientific literature on the pharmacological profile and mechanism of action of this compound. Therefore, a direct experimental comparison is not feasible at this time. This document summarizes the existing data for both compounds, highlighting the significant gaps in our understanding of this compound.

Structural Differences

A fundamental distinction between this compound and Atomoxetine lies in their chemical structures. Atomoxetine is a phenylpropylamine derivative, whereas this compound possesses a more complex dibrominated acetamide structure incorporating an adamantane-like cage moiety. These structural variations are the primary determinants of their differing pharmacological activities.

FeatureThis compoundAtomoxetine
Molecular Formula C₂₀H₂₆Br₂N₂O[1]C₁₇H₂₁NO[2][3]
Molecular Weight 470.24 g/mol [1]255.361 g/mol [2]
Core Structure Dibrominated N-(adamantan-1-ylmethyl) acetamide derivative(R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine[2]
Key Substituents Two bromine atoms on the phenyl ring, an acetamide group, and a dimethylamino methyl group attached to an adamantane-like cage.A methylphenoxy group and a phenyl group attached to a propylamino chain.

Pharmacological Comparison

A direct pharmacological comparison is hindered by the absence of published experimental data for this compound. The following sections detail the well-characterized pharmacology of Atomoxetine.

Mechanism of Action

Atomoxetine: The therapeutic effects of Atomoxetine in ADHD are primarily attributed to its selective inhibition of the presynaptic norepinephrine transporter (NET).[4][5][6] This inhibition leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[2][4][7] This brain region is crucial for executive functions such as attention, impulse control, and working memory.[7] While Atomoxetine has a high affinity for NET, it exhibits significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).[4][8] The increased norepinephrine levels are thought to modulate downstream signaling pathways, contributing to the improvement of ADHD symptoms.[5]

This compound: The mechanism of action for this compound is currently unknown based on available scientific literature.

Binding Affinity

The binding affinity of a compound to its molecular target is a critical determinant of its potency and selectivity.

Atomoxetine: Radioligand binding assays have been employed to determine the binding affinity (Ki) of Atomoxetine for various monoamine transporters.

TransporterBinding Affinity (Ki)Reference
Norepinephrine Transporter (NET)5 nM[8]
Serotonin Transporter (SERT)77 nM[8]
Dopamine Transporter (DAT)1451 nM[8]

Experimental Protocol: Radioligand Binding Assay for Transporter Affinity

Objective: To determine the in vitro binding affinity of a test compound (e.g., Atomoxetine) to the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

Materials:

  • Cell lines stably expressing the human NET, SERT, or DAT.

  • Radioligands specific for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT).

  • Test compound (Atomoxetine).

  • Non-specific binding control (e.g., desipramine for NET, fluoxetine for SERT, cocaine for DAT).

  • Scintillation counter and vials.

  • Filtration apparatus.

  • Appropriate buffers and reagents.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target transporter and prepare a crude membrane fraction by centrifugation.

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a multi-well plate.

  • Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This compound: No binding affinity data for this compound is currently available in the scientific literature.

Signaling Pathway of Atomoxetine

The primary mechanism of Atomoxetine involves the modulation of noradrenergic signaling. The following diagram illustrates this pathway.

Atomoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synthesis NE Synthesis NE_synthesis->NE_vesicle Packaging NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Binding Postsynaptic_effect Downstream Signaling & Neuronal Response Adrenergic_receptor->Postsynaptic_effect Activation Atomoxetine Atomoxetine Atomoxetine->NET Inhibition

Caption: Signaling pathway of Atomoxetine.

Conclusion

Atomoxetine is a well-characterized selective norepinephrine reuptake inhibitor with a clear mechanism of action and established pharmacological profile. In stark contrast, this compound remains an enigmatic compound with no publicly available data on its biological activity. The significant structural differences, particularly the presence of a bulky adamantane-like group and dibromination in this compound, suggest that its pharmacological properties, if any, are likely to be distinct from those of Atomoxetine. Further research is imperative to elucidate the mechanism of action, binding affinities, and potential therapeutic applications of this compound. Without such experimental data, any comparison with Atomoxetine is purely speculative. Researchers and drug development professionals are advised to rely on the extensive body of evidence available for Atomoxetine while recognizing the profound knowledge gap concerning this compound.

References

Benchmarking Adamexine Against Current Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the purposes of this guide, "Adamexine" is assumed to be Atomoxetine, a selective norepinephrine reuptake inhibitor widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This assumption is based on the phonetic similarity and the context of benchmarking against established treatments.

This guide provides a comprehensive comparison of Atomoxetine with the current standard treatments for ADHD, targeting researchers, scientists, and drug development professionals. The information presented is a synthesis of findings from numerous clinical trials and meta-analyses, offering a detailed overview of efficacy, safety, and mechanistic distinctions.

Executive Summary

Atomoxetine presents a non-stimulant alternative for ADHD treatment, demonstrating comparable efficacy to immediate-release methylphenidate in many studies. While stimulants like methylphenidate and amphetamines are often considered first-line treatments due to their robust and rapid effects, Atomoxetine offers a valuable therapeutic option, particularly for patients with concerns of substance abuse, comorbid anxiety, or intolerance to stimulants. Other non-stimulant medications, such as Guanfacine, Viloxazine, and Bupropion, provide further alternatives with distinct mechanistic profiles.

Comparative Efficacy of Atomoxetine and Standard ADHD Medications

The efficacy of ADHD medications is primarily assessed through validated rating scales, including the ADHD Rating Scale (ADHD-RS) and the Clinical Global Impression (CGI) scale. The ADHD-RS measures the severity of inattention and hyperactivity/impulsivity symptoms, while the CGI scale provides a clinician's overall assessment of the patient's illness severity and improvement.

Drug Class Drug Name Mechanism of Action Mean Reduction in ADHD-RS Total Score (from baseline) Responder Rate (CGI-I score of 1 or 2) Key Efficacy Characteristics
Non-Stimulant Atomoxetine Selective Norepinephrine Reuptake Inhibitor (NRI)10-20 points40-60%Gradual onset of action (2-4 weeks for full effect).[1] Effective in reducing both inattentive and hyperactive/impulsive symptoms. May be particularly beneficial for patients with comorbid anxiety.[2]
Stimulant Methylphenidate Norepinephrine and Dopamine Reuptake Inhibitor (NDRI)15-25 points65-75%Rapid onset of action. Extended-release formulations (OROS-MPH) may be more effective than Atomoxetine.[3]
Stimulant Amphetamine Promotes release and inhibits reuptake of Dopamine and Norepinephrine20-30 points70-80%Generally considered to have a larger effect size than Atomoxetine.[1] Rapid onset of action.
Non-Stimulant Guanfacine ER Alpha-2A Adrenergic Agonist10-18 points45-60%Particularly effective in reducing symptoms of hyperactivity and impulsivity. May be used as monotherapy or as an adjunct to stimulants.[4]
Non-Stimulant Viloxazine Selective Norepinephrine Reuptake Inhibitor (NRI)12-18 points50-60%Similar mechanism to Atomoxetine.
Non-Stimulant Bupropion Norepinephrine and Dopamine Reuptake Inhibitor (NDRI)8-15 points35-50%Often used off-label for ADHD, particularly in adults with co-occurring depression.[4]

Comparative Safety and Tolerability

Drug Class Drug Name Common Adverse Events Serious Adverse Events (Rare) Abuse Potential
Non-Stimulant Atomoxetine Nausea, decreased appetite, fatigue, dizziness, insomnia.[5]Suicidal ideation (in children and adolescents), liver injury.Low
Stimulant Methylphenidate Decreased appetite, insomnia, headache, irritability, weight loss.Cardiovascular events, psychosis, abuse and dependence.High
Stimulant Amphetamine Decreased appetite, insomnia, headache, irritability, weight loss, anxiety.Cardiovascular events, psychosis, abuse and dependence.High
Non-Stimulant Guanfacine ER Somnolence, fatigue, headache, abdominal pain, dizziness.Hypotension, bradycardia.Low
Non-Stimulant Viloxazine Somnolence, decreased appetite, fatigue, nausea, vomiting, insomnia, irritability.Suicidal ideation and behaviors.Low
Non-Stimulant Bupropion Dry mouth, nausea, insomnia, dizziness.Seizures (at high doses).Low

Pharmacokinetic Profiles

Drug Bioavailability Protein Binding Metabolism Elimination Half-life Time to Peak Plasma Concentration
Atomoxetine 63-94% (CYP2D6 dependent)[6]~98%Primarily CYP2D6~5 hours (extensive metabolizers), ~21 hours (poor metabolizers)[7]1-2 hours
Methylphenidate 11-52% (oral)10-33%Carboxylesterase 1A12-3 hours (immediate-release)~2 hours (immediate-release)
Amphetamine ~75%16-20%CYP2D6 and others~10-13 hours~3 hours (immediate-release)
Guanfacine ER ~80%~70%Primarily CYP3A4~18 hours~5 hours
Viloxazine Not extensively studied~76-82%Primarily CYP2D6, UGT1A9, UGT2B15~7 hours~5 hours
Bupropion 5-20%~84%Primarily CYP2B6~21 hours~3 hours (immediate-release)

Experimental Protocols

The data presented in this guide are derived from numerous clinical trials, the majority of which follow a similar robust methodology. A typical head-to-head comparison trial of Atomoxetine against a stimulant or another non-stimulant for ADHD would adhere to the following protocol:

Study Design

Most comparative efficacy trials employ a randomized, double-blind, placebo-controlled, parallel-group or crossover design .

  • Randomization: Participants are randomly assigned to receive either Atomoxetine, the comparator drug, or a placebo. This minimizes selection bias.

  • Double-blinding: Neither the participants nor the investigators know which treatment is being administered. This prevents bias in reporting and assessment of outcomes.

  • Placebo control: A placebo group is included to differentiate the true effect of the drugs from the placebo effect.

  • Parallel-group vs. Crossover: In a parallel-group design, each group receives a different treatment for the entire duration of the study. In a crossover design, each participant receives all treatments in a sequential order, with a washout period in between. Crossover designs are often used in shorter-term studies.[8][9][10][11]

Participant Population
  • Inclusion Criteria: Participants are typically children, adolescents, or adults diagnosed with ADHD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5) criteria. Diagnosis is confirmed using structured clinical interviews and rating scales.

  • Exclusion Criteria: Common exclusion criteria include the presence of other severe psychiatric disorders, a history of substance abuse (though this is sometimes a specific focus of study), and certain medical conditions that could be exacerbated by the study medications (e.g., cardiovascular disease).

Treatment Protocol
  • Dosage: Dosing for all medications is typically initiated at a low level and titrated upwards over several weeks to an optimal effective and well-tolerated dose, based on the manufacturer's recommendations and clinical response.

  • Duration: The duration of these trials can range from a few weeks to several months to assess both short-term and longer-term efficacy and safety.

Outcome Measures
  • Primary Efficacy Measure: The primary outcome is almost always the change from baseline in the total score of the ADHD Rating Scale (ADHD-RS) .[12][13] This scale is completed by parents, teachers, or clinicians and assesses the frequency of 18 ADHD symptoms.

  • Secondary Efficacy Measures:

    • Clinical Global Impression (CGI) Scale: This scale is used by clinicians to rate the overall severity of illness (CGI-S) at baseline and the overall improvement (CGI-I) throughout the study.[2][14][15][16][17] A response to treatment is often defined as a CGI-I score of 1 ("very much improved") or 2 ("much improved").

    • Other rating scales: Depending on the study's focus, other scales may be used to assess specific domains such as executive function, quality of life, and social functioning.

  • Safety and Tolerability Measures: Adverse events are systematically recorded at each study visit. Vital signs, weight, and laboratory tests are also monitored.

Visualizations

Signaling Pathway of Atomoxetine

Atomoxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake NE_cleft Increased Norepinephrine Atomoxetine Atomoxetine Atomoxetine->NET Blocks Postsynaptic_Receptor Postsynaptic Receptors NE_cleft->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates

Caption: Mechanism of action of Atomoxetine in the neuronal synapse.

Typical Experimental Workflow for a Comparative ADHD Clinical Trial

ADHD_Trial_Workflow cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Double-Blind Treatment cluster_followup Phase 4: Follow-up & Analysis Screening Screening for Eligibility (DSM-5 Criteria, Medical History) Baseline Baseline Assessment (ADHD-RS, CGI-S, Vitals) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (Atomoxetine) Randomization->Group_A Group_B Group B (Comparator Drug) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Followup Regular Follow-up Visits (Assess Efficacy & Safety) Group_A->Followup Group_B->Followup Group_C->Followup Endpoint End of Study Assessment (Final ADHD-RS, CGI-I) Followup->Endpoint Analysis Data Analysis (Statistical Comparison of Groups) Endpoint->Analysis

Caption: A generalized workflow for a randomized, controlled clinical trial comparing ADHD medications.

Logical Relationship: Comparison of ADHD Medication Classes

ADHD_Medication_Comparison cluster_stimulants Stimulants cluster_nonstimulants Non-Stimulants ADHD_Treatment ADHD Pharmacotherapy Methylphenidate Methylphenidate ADHD_Treatment->Methylphenidate First-line Option Amphetamine Amphetamine ADHD_Treatment->Amphetamine First-line Option Atomoxetine Atomoxetine ADHD_Treatment->Atomoxetine Second-line or Alternative First-line Guanfacine Guanfacine ADHD_Treatment->Guanfacine Second-line or Adjunctive Viloxazine Viloxazine ADHD_Treatment->Viloxazine Alternative Non-Stimulant Bupropion Bupropion ADHD_Treatment->Bupropion Off-label Use Methylphenidate->Amphetamine Similar Mechanism (NDRI) Atomoxetine->Viloxazine Similar Mechanism (NRI)

Caption: A logical diagram illustrating the relationships and classifications of common ADHD medications.

References

Comparative Analysis of Atomoxetine in Combination Therapies for ADHD

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available clinical data provides insights into the efficacy and safety of atomoxetine, a selective norepinephrine reuptake inhibitor, when used in combination with other compounds, primarily stimulants such as methylphenidate, for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This guide synthesizes findings from various studies to offer an objective comparison for researchers, scientists, and drug development professionals.

Efficacy of Combination Therapy vs. Monotherapy

Clinical studies investigating the combined use of atomoxetine and methylphenidate have shown potential benefits in symptom management for patients with ADHD. While data from a single, comprehensive head-to-head randomized controlled trial including monotherapy, combination therapy, and placebo arms is limited, existing research provides valuable comparative insights.

One retrospective study of 12 patients on a combined methylphenidate and atomoxetine regimen reported a significant improvement in clinical symptoms. The mean Clinical Global Impression-Severity (CGI-S) score decreased from a baseline of 5.08 to 3.08 at the end of the treatment period, indicating a marked reduction in symptom severity.[1]

In separate monotherapy trials, both atomoxetine and methylphenidate have demonstrated effectiveness in reducing ADHD symptoms. A 10-week open-label trial reported that for patients taking atomoxetine, the mean ADHD-IV Rating Scale total score improved from 39.4 at baseline to 20.0 at the endpoint.[2][3] Similarly, the methylphenidate group in the same study saw a reduction from a baseline of 37.6 to 19.8.[2][3] Another study reported response rates of 71.2% for atomoxetine and 78.8% for methylphenidate.[4] A larger real-world study found response rates of 63.3% for atomoxetine and 84.6% for methylphenidate.[5]

However, a retrospective chart review comparing atomoxetine monotherapy to combination therapy with other ADHD medications found no statistically significant difference in CGI-S scores between the two groups after a mean of 264 days of treatment.[6] This suggests that while combination therapy may be beneficial for some patients, it may not offer additional advantages over monotherapy for others.

Table 1: Comparison of Efficacy Measures in Monotherapy and Combination Therapy

Treatment GroupNAssessment ScaleBaseline Mean (SD)Endpoint Mean (SD)Response Rate
Combination Therapy
Atomoxetine + Methylphenidate[1]12CGI-S5.083.08-
Monotherapy
Atomoxetine[2][3]184ADHD-IV Rating Scale39.4 (8.5)20.0 (13.9)-
Methylphenidate[2][3]44ADHD-IV Rating Scale37.6 (9.7)19.8 (16.6)-
Atomoxetine[4]52---71.2%
Methylphenidate[4]52---78.8%
Atomoxetine[5]488---63.3%
Methylphenidate[5]533---84.6%

Safety and Tolerability Profile

The safety and tolerability of atomoxetine in combination with stimulants have been a key area of investigation. Available data suggest that the combination is generally well-tolerated, with a side effect profile that is largely predictable based on the individual components.

In a retrospective study of combined atomoxetine and methylphenidate therapy, the most frequently reported adverse events were irritability (41.6%), appetite reduction (25%), palpitations (16.7%), and headache (8.3%).[6]

When comparing monotherapies, one study found that the incidence of lethargy was significantly higher in the atomoxetine group compared to the methylphenidate group.[4] Another study reported that discontinuations due to adverse events were 5.4% for atomoxetine and 11.4% for methylphenidate.[2][3] A larger real-world study observed that 56.8% of children treated with atomoxetine experienced adverse events, compared to 47.8% of those treated with methylphenidate.[5]

Table 2: Common Adverse Events in Monotherapy and Combination Therapy

Adverse EventAtomoxetine + Methylphenidate Combination (%)[6]Atomoxetine Monotherapy (%)Methylphenidate Monotherapy (%)
Irritability41.6--
Appetite Reduction25.0Commonly Reported[4]Commonly Reported[4]
Palpitations16.7--
Headache8.3--
Lethargy-Higher Incidence than Methylphenidate[4]Lower Incidence than Atomoxetine[4]
Nausea-Commonly Reported[4]Commonly Reported[4]

Experimental Protocols

Detailed experimental protocols for combination therapy trials are crucial for the interpretation and replication of findings. While complete protocols are often proprietary, key elements can be summarized from published studies.

A typical randomized controlled trial investigating the efficacy and safety of these treatments would involve the following:

  • Participants: Children, adolescents, or adults with a confirmed diagnosis of ADHD according to DSM criteria.

  • Study Design: A multi-arm, randomized, double-blind, placebo-controlled design is considered the gold standard. Arms would ideally include:

    • Atomoxetine monotherapy

    • Methylphenidate monotherapy

    • Atomoxetine + Methylphenidate combination therapy

    • Placebo

  • Dosage and Administration: A titration schedule would be employed to gradually increase the dosage of each medication to an optimal therapeutic level, followed by a maintenance phase.

  • Outcome Measures:

    • Primary: Change from baseline in a standardized ADHD rating scale, such as the ADHD Rating Scale-IV (ADHD-RS-IV) or the Conners' Rating Scales.

    • Secondary: Clinical Global Impression (CGI) scores, measures of executive function, and quality of life assessments.

  • Safety Assessments: Monitoring of vital signs, electrocardiograms (ECGs), and the incidence and severity of treatment-emergent adverse events.

Signaling Pathways and Mechanism of Action

The therapeutic effects of atomoxetine and methylphenidate in ADHD are attributed to their distinct but complementary mechanisms of action on neurotransmitter systems in the prefrontal cortex, a brain region critical for executive functions.

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI). By blocking the norepinephrine transporter (NET), it increases the synaptic concentration of norepinephrine. This enhancement of noradrenergic signaling is thought to improve attention, focus, and impulse control.

Methylphenidate is a dopamine and norepinephrine reuptake inhibitor. It blocks both the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased levels of both dopamine and norepinephrine in the synaptic cleft. The dopaminergic effect is believed to play a significant role in improving motivation and reward processing, which are often impaired in individuals with ADHD.

The combination of atomoxetine and methylphenidate is hypothesized to provide a broader and potentially more robust modulation of catecholaminergic neurotransmission than either agent alone.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporters Reuptake Transporters NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release NE_Receptor Norepinephrine Receptor NE->NE_Receptor NET NET NE->NET Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor DAT DAT DA->DAT Reuptake Downstream Downstream Signaling (Improved Executive Function) NE_Receptor->Downstream DA_Receptor->Downstream Atomoxetine Atomoxetine Atomoxetine->NET Inhibits Methylphenidate Methylphenidate Methylphenidate->NET Inhibits Methylphenidate->DAT Inhibits

Caption: Mechanism of action for Atomoxetine and Methylphenidate.

cluster_0 Patient Screening and Enrollment cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Follow-up and Assessment cluster_4 Data Analysis p1 Diagnosis of ADHD (DSM Criteria) p2 Inclusion/Exclusion Criteria Met p1->p2 rand Randomized Allocation p2->rand arm1 Atomoxetine Monotherapy rand->arm1 arm2 Methylphenidate Monotherapy rand->arm2 arm3 Combination Therapy (Atomoxetine + Methylphenidate) rand->arm3 arm4 Placebo rand->arm4 fu1 Titration Phase arm1->fu1 arm2->fu1 arm3->fu1 arm4->fu1 fu2 Maintenance Phase fu1->fu2 fu3 Efficacy Assessments (ADHD-RS, CGI) fu2->fu3 fu4 Safety Assessments (AEs, Vitals, ECGs) fu2->fu4 analysis Statistical Comparison of Outcomes Between Groups fu3->analysis fu4->analysis

Caption: Generalized workflow of a randomized controlled trial.

References

A Comparative Analysis of Adamexine and Ambroxol in Respiratory and Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceuticals, both established and novel compounds are continuously evaluated for their therapeutic potential. This guide provides a detailed comparison of two such agents: Ambroxol, a well-established mucolytic, and Adamexine, a term that appears to be a potential misspelling of Atomoxetine, a drug primarily used for Attention-Deficit/Hyperactivity Disorder (ADHD). Due to the lack of direct head-to-head studies between "this compound" and Ambroxol, this report will first delve into the extensive research surrounding Ambroxol's role in respiratory diseases and its emerging potential in neurodegenerative disorders. Subsequently, to fulfill the user's request for a head-to-head comparison guide, we will present a detailed analysis of a clinical trial comparing Atomoxetine with Lisdexamfetamine for the treatment of ADHD, serving as an illustrative example of the desired content format.

Ambroxol: A Multifaceted Agent in Respiratory and Neurological Health

Ambroxol has been a cornerstone in the treatment of respiratory conditions for decades, primarily recognized for its mucolytic properties.[1][2] It is the active metabolite of bromhexine and exerts its effects by thinning and breaking up phlegm, facilitating its clearance from the respiratory tract.[1][3] Ambroxol is indicated for a variety of respiratory ailments including productive cough, acute and chronic bronchitis, and other inflammatory disorders of the upper and lower respiratory tracts associated with viscous mucus.[4]

Mechanism of Action

Ambroxol's therapeutic effects are attributed to a range of pharmacological actions:

  • Mucolytic and Secretolytic Effects: Ambroxol stimulates the production and release of endogenous surfactant, which reduces the viscosity and adhesion of mucus.[1] It also breaks down acid mucopolysaccharide fibers, making sputum thinner and easier to expel.[3]

  • Mucokinetic Properties: It enhances mucociliary clearance by increasing ciliary beat frequency, which helps move mucus out of the airways.[2][5]

  • Anti-inflammatory and Antioxidant Properties: Ambroxol can reduce inflammation and protect respiratory tissues from oxidative stress.[1][6]

  • Local Anesthetic Effect: It has been shown to block sodium channels, which can help alleviate pain associated with a sore throat.[1][2]

Emerging Neuroprotective Role in Parkinson's Disease

Recent research has unveiled a promising new application for Ambroxol in the treatment of Parkinson's disease.[7][8][9] Preclinical studies suggest that Ambroxol can increase the activity of the lysosomal enzyme glucocerebrosidase (GCase), which is crucial for clearing cellular waste.[8][10] A deficiency in GCase activity is a significant genetic risk factor for Parkinson's disease.[8] By enhancing GCase function, Ambroxol may help reduce the accumulation of the toxic protein alpha-synuclein, a hallmark of Parkinson's disease.[8][10] A phase 3 clinical trial, ASPro-PD, is currently underway to investigate Ambroxol's potential to slow the progression of Parkinson's.[7][10]

Head-to-Head Comparison: Lisdexamfetamine Dimesylate vs. Atomoxetine for ADHD

To illustrate a direct comparative analysis as requested, this section details a head-to-head, randomized, double-blind clinical trial of Lisdexamfetamine Dimesylate (LDX) and Atomoxetine (ATX) in children and adolescents with ADHD who had an inadequate response to methylphenidate.[11][12]

Data Presentation
Outcome MeasureLisdexamfetamine Dimesylate (LDX)Atomoxetine (ATX)p-valueEffect Size
Time to First Clinical Response (Median) 12.0 days21.0 days0.001N/A
Percentage of Responders at Week 9 81.7%63.6%0.001N/A
Change in ADHD-RS-IV Total Score from Baseline (Least-Squares Mean) -6.5(baseline value not provided)<0.0010.56
Change in WFIRS-P Total Score from Baseline (LS Mean) -0.37-0.30<0.0010.27
Treatment-Emergent Adverse Events (TEAEs) 71.9%70.9%N/AN/A
Mean Increase in Systolic Blood Pressure +0.7 mmHg+0.6 mmHgN/AN/A
Mean Increase in Diastolic Blood Pressure +0.1 mmHg+1.3 mmHgN/AN/A
Mean Increase in Pulse Rate +3.6 bpm+3.7 bpmN/AN/A
Mean Decrease in Weight -1.30 kg-0.15 kgN/AN/A

ADHD-RS-IV: ADHD Rating Scale IV; WFIRS-P: Weiss Functional Impairment Rating Scale–Parent Report; LS Mean: Least-Squares Mean; N/A: Not Applicable.

Experimental Protocols

Study Design: This was a 9-week, randomized, double-blind, head-to-head, phase IIIb study.[12]

Participants: The study included 267 children and adolescents with at least moderately symptomatic ADHD who had previously shown an inadequate response to methylphenidate treatment.[12]

Intervention: Patients were randomized to receive either Lisdexamfetamine Dimesylate (LDX) or Atomoxetine (ATX).[12]

Primary Outcome: The primary efficacy outcome was the time to first clinical response, defined as a Clinical Global Impressions-Improvement (CGI-I) score of 1 (very much improved) or 2 (much improved).[12]

Secondary Outcomes: Secondary outcomes included the proportion of patients with a clinical response at week 9, and changes from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score and the Weiss Functional Impairment Rating Scale–Parent Report (WFIRS-P) total score.[11][12]

Safety Assessments: Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), vital signs (blood pressure and pulse rate), and weight.[12]

Visualizations

experimental_workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (9 Weeks) cluster_outcomes Outcome Assessment p1 267 Children & Adolescents with ADHD (Inadequate MPH Response) rand Randomization p1->rand ldx Lisdexamfetamine (LDX) (n=133) rand->ldx 1:1 Ratio atx Atomoxetine (ATX) (n=134) rand->atx 1:1 Ratio o1 Primary Outcome: Time to First Clinical Response (CGI-I) ldx->o1 o2 Secondary Outcomes: - % Responders (Week 9) - ADHD-RS-IV Change - WFIRS-P Change ldx->o2 o3 Safety Assessments: - TEAEs - Vital Signs - Weight ldx->o3 atx->o1 atx->o2 atx->o3

Caption: Experimental workflow of the head-to-head trial.

signaling_pathways cluster_ldx Lisdexamfetamine (LDX) cluster_atx Atomoxetine (ATX) cluster_outcome Therapeutic Effect in ADHD ldx_node Lisdexamfetamine (Prodrug) d_amp d-amphetamine (Active Metabolite) ldx_node->d_amp Metabolism dat Dopamine Transporter (DAT) d_amp->dat Inhibits & Reverses net_ldx Norepinephrine Transporter (NET) d_amp->net_ldx Inhibits & Reverses da_ne_release Increased Dopamine & Norepinephrine Release dat->da_ne_release net_ldx->da_ne_release adhd_outcome Improved Attention, Focus, and Impulse Control da_ne_release->adhd_outcome atx_node Atomoxetine net_atx Norepinephrine Transporter (NET) atx_node->net_atx Selective Inhibition ne_increase Increased Norepinephrine in Synaptic Cleft net_atx->ne_increase ne_increase->adhd_outcome

Caption: Signaling pathways of LDX and ATX in ADHD.

Conclusion

Ambroxol remains a widely used and effective treatment for a variety of respiratory conditions, with a well-understood mechanism of action. Its potential neuroprotective role in Parkinson's disease is a significant area of ongoing research that could expand its therapeutic applications.

While a direct head-to-head comparison between "this compound" and Ambroxol is not available in the current literature, the detailed analysis of the Lisdexamfetamine versus Atomoxetine trial serves as a robust example of how such comparative studies are designed and their data presented. This illustrative guide provides researchers, scientists, and drug development professionals with a framework for understanding and evaluating the relative efficacy and safety of different therapeutic agents. The findings from the ADHD trial indicate that Lisdexamfetamine was associated with a faster and more robust treatment response compared to Atomoxetine in the studied population.[12] Both medications, however, demonstrated efficacy in improving ADHD symptoms and functional impairments.[11]

References

Safety Operating Guide

Proper Disposal Procedures for Adamexine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Adamexine is a hypothetical substance. The information provided below is based on general best practices for the handling and disposal of hazardous laboratory chemicals and is for illustrative purposes only. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for any chemical you handle.

This guide provides essential safety and logistical information for the proper disposal of the hypothetical research compound this compound, targeting researchers, scientists, and drug development professionals. The following procedural steps are designed to ensure safe handling and compliance with standard laboratory waste management protocols.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure to hazards.[1] The required PPE for handling this compound is determined by its potential hazards, which are assumed to include moderate toxicity and skin irritation.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. For extensive decontamination, consider double-gloving.[2]

  • Eye Protection: Safety glasses with side shields are required at a minimum.[3] For splash hazards, chemical splash goggles or a full-face shield should be used.[2][4]

  • Lab Coat: A full-length, chemical-resistant lab coat must be worn to protect against skin contact.[4]

  • Respiratory Protection: If handling this compound powder or creating aerosols, work within a certified chemical fume hood to prevent inhalation.[4]

This compound Waste Characterization

Proper disposal begins with identifying the hazard class of the material.[5] Based on its hypothetical profile, this compound waste is categorized as hazardous chemical waste due to its potential toxicity. All materials contaminated with this compound must be treated as hazardous.

PropertyValue (Illustrative)Hazard Classification & Disposal Implications
Physical State Crystalline SolidRisk of airborne particulate. Handle in a fume hood.
Solubility Soluble in organic solvents (DMSO, Ethanol)Do not dispose of down the drain.[6][7] Collect in a dedicated solvent waste container.
Acute Toxicity (LD50) 250 mg/kg (Oral, rat)Toxic. Avoid ingestion, inhalation, and skin contact.
Chemical Stability Stable under normal lab conditionsNo immediate risk of violent reaction, but should not be mixed with other waste.
pH (1% solution) 6.8Neutral. No need for neutralization before disposal.

Step-by-Step Disposal Procedures

Follow these steps to ensure the safe collection and disposal of different forms of this compound waste.

This protocol covers the disposal of unused or expired this compound powder and any lab materials (e.g., weigh boats, contaminated paper towels) that have come into contact with solid this compound.

Methodology:

  • Segregation: All solid waste contaminated with this compound must be segregated from general lab trash.

  • Collection: Place all contaminated solid materials, including used gloves and bench paper, into a dedicated, clearly labeled hazardous waste bag or container.[8][9]

  • Labeling: The container must be labeled "Hazardous Waste" and list "this compound" as a chemical constituent.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[6]

  • Pickup: When the container is nearly full, submit a chemical waste pickup request to your institution's EHS department.[6][10]

This protocol details the disposal of this compound solutions, typically dissolved in organic solvents like DMSO or ethanol.

Methodology:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by EHS guidelines. Halogenated and non-halogenated solvent wastes should typically be kept separate.[10]

  • Collection: Pour liquid this compound waste into a dedicated, properly vented, and sealed chemical waste container.[6] Use a funnel to prevent spills.

  • Labeling: The liquid waste container must be clearly labeled "Hazardous Waste," listing all chemical components and their approximate percentages (e.g., "this compound, DMSO, Ethanol").[6]

  • Storage: Keep the container sealed when not in use and store it in a secondary container within a designated SAA, typically inside a fume hood.[6]

  • Pickup: Arrange for EHS to collect the waste container when it reaches 75-80% capacity.

This protocol outlines the procedure for cleaning up a small this compound spill. For large spills, evacuate the area and contact EHS immediately.[4]

Methodology:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Create a barrier around the spill using absorbent pads or other materials from a chemical spill kit to prevent it from spreading.[8]

  • Absorption: For liquid spills, cover the spill with an absorbent material, working from the outside in.[9] For solid spills, gently cover the powder with damp paper towels to prevent it from becoming airborne.

  • Cleanup: Collect all contaminated materials (absorbent pads, paper towels, broken glass) using tongs or a brush and dustpan.[8] Do not use bare hands.

  • Disposal: Place all cleanup materials into a hazardous waste bag, seal it, and label it as "this compound Spill Debris."[9]

  • Surface Decontamination: Clean the affected area with an appropriate solvent (e.g., 70% ethanol) followed by water to ensure no traces of the chemical remain.[11] Dispose of the cleaning materials as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, plasticware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvents) waste_type->liquid_waste Liquid spill_debris Spill Debris waste_type->spill_debris Spill collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_spill Collect in Labeled Spill Debris Bag spill_debris->collect_spill store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_spill->store_saa request_pickup Request EHS Pickup store_saa->request_pickup

Caption: Decision workflow for this compound waste segregation and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adamexine
Reactant of Route 2
Reactant of Route 2
Adamexine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.